N-Desmethyl ofloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017803 | |
| Record name | N-Desmethyl ofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82419-52-1 | |
| Record name | N-Desmethyl ofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl ofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82419-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYL OFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical characteristics of N-Desmethyl ofloxacin
An In-depth Technical Guide to the Physicochemical Characteristics of N-Desmethyl Ofloxacin (B1677185)
Introduction
N-Desmethyl ofloxacin is a primary human metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a key impurity and active metabolite, a thorough understanding of its physicochemical properties is essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies.[3] Although it possesses microbiological activity, it is less potent than its parent compound, ofloxacin.[1] This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines relevant experimental protocols for its analysis, and visualizes its metabolic origin and analytical workflow.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | 7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [4] |
| Synonyms | Desmethyl Ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A | [5][6][7] |
| CAS Number | 82419-52-1 | [4][5][6] |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | [4][6][8] |
| Molecular Weight | 347.34 g/mol | [4][6] |
| Computed logP (XLogP3) | -0.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| pKa (Predicted) | Similar to parent compound Ofloxacin (pKa₁: 5.97 for carboxylic acid, pKa₂: 8.28 for piperazinyl nitrogen)[1] | N/A |
| Solubility | No direct data available. The hydrochloride salt of the related N-desmethyl Levofloxacin is soluble in PBS (pH 7.2) at 5 mg/mL, DMSO at 25 mg/mL, and DMF at 30 mg/mL.[9] | N/A |
Metabolism and Formation
This compound is formed in the liver as a result of the metabolism of ofloxacin. This process accounts for a minor fraction of the parent drug's elimination, with less than 10% of an ofloxacin dose being metabolized.[1] Of this fraction, approximately 3-6% is converted to this compound, while a smaller portion becomes ofloxacin N-oxide.[1]
Caption: Metabolic pathway of Ofloxacin to its primary metabolites.
Experimental Protocols
The quantification and analysis of this compound, particularly in biological matrices and pharmaceutical formulations, are predominantly performed using High-Performance Liquid Chromatography (HPLC).
Determination of this compound by Reversed-Phase HPLC
This protocol describes a general method for the separation and quantification of this compound as an impurity in ofloxacin samples or for pharmacokinetic studies.[10][11]
1. Objective: To separate and quantify this compound from its parent drug, ofloxacin, and other related impurities.
2. Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
Reference standards for ofloxacin and this compound
-
HPLC-grade acetonitrile (B52724) and water
-
Potassium dihydrogen phosphate (B84403) and orthophosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile. A common ratio is 70:30 (v/v).[11] A gradient elution may be required for optimal separation from all impurities.[10]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C[11]
-
Detection Wavelength: 294 nm[11]
-
Injection Volume: 20 µL[11]
4. Solution Preparation:
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Create a series of working standard solutions by serial dilution to generate a calibration curve.
-
Sample Solution: For pharmaceutical tablets, accurately weigh and powder the tablets. Transfer a quantity of powder equivalent to a known amount of ofloxacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[11] For biological samples (e.g., serum), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is required before filtration and injection.[12][13]
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Caption: General workflow for the analysis of this compound.
References
- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ofloxacin | 82419-36-1 [chemicalbook.com]
- 3. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS# 82419-52-1 | C17H18FN3O4 [symteraanalytics.com]
- 7. This compound [drugfuture.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl ofloxacin (B1677185), also known as ofloxacin impurity E, is a primary metabolite and a significant process impurity of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Its synthesis and characterization are crucial for the quality control of ofloxacin production and for further pharmacological studies. This technical guide provides a comprehensive overview of the synthetic pathway to N-desmethyl ofloxacin and detailed methodologies for its characterization. The synthesis involves the nucleophilic substitution of piperazine (B1678402) on a difluorinated quinolone carboxylic acid core. Characterization is primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document serves as a detailed resource for researchers and professionals involved in the development, manufacturing, and analysis of ofloxacin and related compounds.
Introduction
Ofloxacin is a synthetic chemotherapeutic agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. During its synthesis and metabolic breakdown, several related substances are formed. Among these, this compound is of particular interest as it is a known impurity and an active metabolite. The presence and quantity of this impurity are critical quality attributes of ofloxacin drug substances and products. Therefore, having a well-established method for its synthesis and a thorough understanding of its characterization is essential for regulatory compliance and drug safety.
This guide details the chemical synthesis of this compound and the analytical techniques employed for its comprehensive characterization, providing a valuable resource for quality control laboratories, and research and development teams.
Synthesis of this compound
The most common and effective route for the synthesis of this compound involves the reaction of piperazine with a key intermediate, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the tricyclic carboxylic acid core, followed by the nucleophilic substitution with piperazine.
Experimental Protocols
Step 1: Synthesis of (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
This key intermediate can be synthesized via the hydrolysis of its corresponding ethyl ester.
-
Materials:
-
Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Heat the mixture at 50-60 °C for approximately 3 hours.
-
Distill off the solvent under reduced pressure.
-
To the residue, add water and neutralize with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the desired carboxylic acid.
-
The crude product can be further purified by recrystallization from ethanol.[1]
-
Step 2: Synthesis of this compound
-
Materials:
-
(±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
-
Piperazine
-
A suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, or Pyridine)
-
-
Procedure:
-
Dissolve (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid in a suitable solvent such as DMSO or pyridine.
-
Add an excess of piperazine to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Characterization of this compound
A comprehensive characterization of this compound is critical to confirm its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | [2] |
| Molecular Weight | 347.34 g/mol | [2] |
| Exact Mass | 347.12813423 Da | [2] |
| Appearance | Off-white to pale yellow crystalline powder | |
| CAS Number | 82419-52-1 | [2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for its quantification in ofloxacin samples. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: HPLC Method for Ofloxacin and its Impurities
A gradient RP-HPLC method can be used for the separation and quantification of ofloxacin and its related impurities, including this compound.[3][4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient program varying the proportions of Mobile Phase A and B. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Chromatographic Data
The typical retention times (RT) and relative retention times (RRT) for ofloxacin and this compound using a similar HPLC method are summarized below.[3][4]
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Ofloxacin | ~20.04 | 1.00 |
| This compound | ~21.94 | ~1.09 |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak would correspond to its molecular weight.
| Technique | Expected Observation |
| LC-MS (ESI+) | [M+H]⁺ ion at m/z 348.1354, corresponding to the protonated molecule (C₁₇H₁₉FN₃O₄⁺). |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzoxazine (B1645224) ring system, the piperazine ring, and the methyl group. The absence of the N-methyl signal (typically a singlet around 2.3-2.5 ppm in ofloxacin) and the presence of an NH proton on the piperazine ring would be key distinguishing features.
-
¹³C NMR: The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and donating groups present.
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| N-H stretch (secondary amine) | 3500 - 3300 |
| C=O stretch (ketone) | ~1620 |
| C=O stretch (carboxylic acid) | ~1715 |
| C-F stretch | 1200 - 1000 |
| C-O-C stretch (ether) | ~1055 |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via nucleophilic substitution of piperazine on a difluoro-quinolone carboxylic acid core is a reliable method for obtaining this important ofloxacin-related compound. The characterization, employing a combination of HPLC for purity assessment and spectroscopic techniques (MS, NMR, and IR) for structural confirmation, ensures the identity and quality of the synthesized material. The information presented herein is intended to be a valuable resource for scientists and professionals working in the fields of pharmaceutical chemistry, quality control, and drug development.
References
In Vitro Antibacterial Activity of N-Desmethyl Ofloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185), a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum efficacy is attributed to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. The metabolism of ofloxacin in the human body leads to the formation of several metabolites, with N-Desmethyl ofloxacin being one of the most significant. Understanding the antibacterial properties of this metabolite is crucial for a comprehensive assessment of the overall therapeutic effect of ofloxacin. This technical guide provides an in-depth overview of the in vitro antibacterial activity of this compound, including its mechanism of action, comparative activity with ofloxacin, and detailed experimental protocols for its evaluation.
Data Presentation: Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial isolates are not extensively documented in publicly available literature, it is consistently reported that this compound possesses significant antimicrobial activity, albeit less potent than its parent compound, ofloxacin.[1][2] Less than 10% of a single dose of ofloxacin is metabolized, with approximately 3-6% being converted to desmethyl ofloxacin.[1]
The following tables summarize the known antibacterial spectrum of ofloxacin to provide a baseline for understanding the expected, though weaker, activity of its N-desmethyl metabolite.
Table 1: In Vitro Antibacterial Spectrum of Ofloxacin
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 - 4 | 0.25 | 0.5 |
| Staphylococcus aureus (Oxacillin-resistant) | 0.12 - 128 | 2 | 32 |
| Staphylococcus epidermidis | 0.12 - 32 | 0.5 | 4 |
| Streptococcus pneumoniae | 0.25 - 8 | 1 | 2 |
| Streptococcus pyogenes | 0.25 - 4 | 1 | 2 |
| Enterococcus faecalis | 0.5 - 16 | 2 | 8 |
| Gram-Negative Aerobes | |||
| Escherichia coli | ≤0.015 - 32 | 0.06 | 0.25 |
| Klebsiella pneumoniae | ≤0.03 - 64 | 0.12 | 0.5 |
| Enterobacter cloacae | ≤0.03 - 128 | 0.12 | 2 |
| Proteus mirabilis | ≤0.03 - 16 | 0.12 | 0.5 |
| Pseudomonas aeruginosa | 0.06 - >128 | 1 | 8 |
| Haemophilus influenzae | ≤0.008 - 1 | 0.03 | 0.06 |
| Neisseria gonorrhoeae | ≤0.004 - 0.5 | 0.015 | 0.06 |
| Acinetobacter baumannii | 0.12 - 64 | 1 | 8 |
| Anaerobes | |||
| Bacteroides fragilis | 0.25 - 32 | 4 | 16 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. The values are compiled from multiple sources.
Table 2: Qualitative Comparison of In Vitro Activity
| Compound | General Antibacterial Potency | Spectrum of Activity |
| Ofloxacin | High | Broad-spectrum against Gram-positive and Gram-negative bacteria.[3][4][5][6] |
| This compound | Less active than ofloxacin | Assumed to have a similar, but weaker, spectrum to ofloxacin.[1][2] |
Mechanism of Action
The antibacterial action of ofloxacin and, by extension, this compound, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The in vitro antibacterial activity of this compound can be determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Materials:
-
This compound and Ofloxacin analytical grade powder
-
Appropriate solvent (e.g., sterile distilled water or DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
-
-
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and ofloxacin. Perform serial twofold dilutions in CAMHB in the wells of the 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies. Suspend the colonies in a suitable broth and incubate until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
2. Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Materials:
-
This compound and Ofloxacin analytical grade powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Inoculum replicating apparatus
-
-
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates each containing a different concentration of the antimicrobial agent. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation and Standardization: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Apply a standardized number of bacterial cells to the surface of each agar plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
-
Caption: General workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.
1. DNA Gyrase Supercoiling Assay
-
Principle: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzymatic activity) can be determined.
-
2. Topoisomerase IV Decatenation Assay
-
Principle: This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles into individual circular DNA molecules.
-
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
Assay buffer
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent
-
-
Procedure:
-
Reaction Setup: Combine the assay buffer, kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Add purified topoisomerase IV to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Analysis: Catenated kDNA remains in the well, while decatenated DNA monomers can enter the gel. Inhibition is observed as a decrease in the amount of decatenated DNA monomers. The IC₅₀ can be calculated.
-
Conclusion and Future Directions
This compound, a primary metabolite of ofloxacin, exhibits in vitro antibacterial activity, although it is less potent than the parent drug. Its mechanism of action is consistent with that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While comprehensive quantitative data on its antibacterial spectrum is currently lacking in the literature, the standardized protocols outlined in this guide provide a clear framework for conducting such investigations. Further research to determine the specific MIC values of this compound against a broad panel of clinical isolates is warranted to fully elucidate its contribution to the overall antibacterial efficacy of ofloxacin and its potential clinical relevance.
References
- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
N-Desmethyl Ofloxacin: A Technical Guide on its Presumed Mechanism of Action Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl ofloxacin (B1677185) is a primary metabolite of ofloxacin, a second-generation fluoroquinolone antibiotic.[1][2] While ofloxacin has been extensively studied and utilized for its broad-spectrum antibacterial activity, the specific contributions of its metabolites to its overall therapeutic efficacy are less well-defined. This technical guide provides an in-depth overview of the presumed mechanism of action of N-desmethyl ofloxacin against bacteria, based on the well-established activity of its parent compound and other fluoroquinolones. It is important to note that while this compound is known to possess antibacterial properties, specific quantitative data on its enzymatic inhibition and a comprehensive spectrum of its minimum inhibitory concentrations (MICs) are not extensively available in publicly accessible literature.[3] This guide, therefore, extrapolates the likely mechanism and provides standardized experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The antibacterial action of fluoroquinolones, and by extension, likely this compound, is the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
2.1. Dual Targeting of DNA Gyrase and Topoisomerase IV
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[4][5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme's primary role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells. It also plays a role in relaxing positive supercoils. In many Gram-positive bacteria, topoisomerase IV is the primary target.[4]
By inhibiting these enzymes, this compound is presumed to trap them in a transient state where they have cleaved the DNA strands but are unable to reseal them. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4]
Signaling Pathway Diagram
Caption: Presumed signaling pathway of this compound leading to bacterial cell death.
Quantitative Data
Specific quantitative data for this compound is limited in the available literature. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis. The values for ofloxacin are sourced from existing literature to provide a benchmark.
Table 1: Comparative In Vitro Activity (IC50 in µg/mL)
| Compound | DNA Gyrase (E. coli) | Topoisomerase IV (S. aureus) |
| Ofloxacin | 0.98[6] | Data not available |
| This compound | Data not available | Data not available |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)
| Bacterial Species | Ofloxacin | This compound |
| Escherichia coli | 0.06 - 0.25 | Data not available |
| Staphylococcus aureus | 0.12 - 0.5 | Data not available |
| Pseudomonas aeruginosa | 0.5 - 2.0 | Data not available |
| Streptococcus pneumoniae | 0.5 - 2.0 | Data not available |
Note: MIC ranges for ofloxacin are indicative and can vary between studies and strains.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Experimental Workflow for MIC Determination
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method to assess the inhibition of DNA gyrase activity.[8]
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC₅₀).
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel.
-
Visualization and Analysis: After electrophoresis, stain the gel with a DNA-binding dye and visualize it under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities using densitometry software to determine the percentage of supercoiled DNA at each inhibitor concentration.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Topoisomerase IV Decatenation Inhibition Assay
This protocol is a standard method to assess the inhibition of topoisomerase IV activity.[8]
Objective: To determine the IC₅₀ of this compound for the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles
-
This compound
-
Assay buffer (similar to the gyrase assay buffer)
-
Agarose gel electrophoresis system
-
DNA staining agent
-
Gel documentation system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV. Include appropriate positive and negative controls.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a suitable stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization and Analysis: Stain and visualize the gel. Quantify the amount of decatenated DNA to determine the percentage of inhibition at each this compound concentration.
-
IC₅₀ Determination: Calculate the IC₅₀ value as described for the DNA gyrase assay.
Experimental Workflow for Topoisomerase Inhibition Assays
Caption: A generalized workflow for determining the inhibitory activity of this compound against bacterial topoisomerases.
Conclusion
This compound, a metabolite of ofloxacin, is presumed to exert its antibacterial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, a mechanism consistent with the fluoroquinolone class of antibiotics. While it is established to have antimicrobial activity, there is a clear need for further research to quantify its potency against a broad range of bacterial pathogens and to determine its specific inhibitory concentrations against its target enzymes. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations, which will be crucial for a comprehensive understanding of the pharmacological profile of this compound and its contribution to the overall efficacy of its parent drug, ofloxacin.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Desmethyl Ofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Desmethyl ofloxacin (B1677185), a primary metabolite of the fluoroquinolone antibiotic ofloxacin. Due to the limited availability of direct experimental spectra for this specific metabolite, this document presents a combination of known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are derived from the extensive data available for the parent compound, ofloxacin, providing a reliable reference for researchers in drug metabolism, pharmacokinetics, and analytical development.
Mass Spectrometry (MS)
Mass spectrometry data is critical for the confirmation of the molecular weight and identification of N-Desmethyl ofloxacin.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | PubChem |
| Molecular Weight | 347.34 g/mol | PubChem[1] |
| Exact Mass | 347.12813423 Da | PubChem[1] |
Fragmentation Pattern (Predicted): While a full experimental mass spectrum is not publicly available, the fragmentation of this compound under electrospray ionization (ESI) is expected to be similar to that of ofloxacin. Key fragmentation would likely involve the piperazine (B1678402) ring and the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of ofloxacin, with adjustments made for the removal of the N-methyl group on the piperazine ring. This structural change is expected to cause a slight upfield shift for the protons and carbons of the piperazine ring.
Table 2.1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Piperazine) | ~ 3.0 - 3.2 | m |
| H-3', H-5' (Piperazine) | ~ 3.2 - 3.4 | m |
| H-5 | ~ 8.6 | s |
| H-8 | ~ 6.8 | d |
| CH (Oxazine) | ~ 4.9 | q |
| CH₂ (Oxazine) | ~ 4.4 - 4.6 | m |
| CH₃ (Oxazine) | ~ 1.5 | d |
| NH (Piperazine) | Broad singlet | |
| COOH | ~ 14.5 | s |
Table 2.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 147 |
| C-3 | ~ 112 |
| C-4 | ~ 177 |
| C-4a | ~ 120 |
| C-5 | ~ 107 |
| C-6 | ~ 155 (d, JC-F ≈ 250 Hz) |
| C-7 | ~ 120 (d, JC-F ≈ 8 Hz) |
| C-8 | ~ 107 |
| C-8a | ~ 140 |
| C-1' (Piperazine) | ~ 138 |
| C-2', C-6' (Piperazine) | ~ 45 |
| C-3', C-5' (Piperazine) | ~ 50 |
| CH (Oxazine) | ~ 70 |
| CH₂ (Oxazine) | ~ 50 |
| CH₃ (Oxazine) | ~ 18 |
| COOH | ~ 168 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of ofloxacin. The primary difference would be the presence of an N-H stretching vibration from the secondary amine in the piperazine ring.
Table 3.1: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Secondary amine) | ~ 3300 | Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ketone) | ~ 1725 | Strong |
| C=O stretch (Carboxylic acid) | ~ 1620 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch | 1350 - 1000 | Medium |
| C-F stretch | 1200 - 1000 | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols based on common practices for the analysis of fluoroquinolones and their metabolites.
Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent LC-MS/MS system).
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: Zorbax eclipse XBD C₁₈ column (150 mm × 4.6 mm i.d., 5 μm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 0.5% formic acid in water (23:10:67 v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for m/z 100-500 and product ion scan of the precursor ion (m/z 348.1).
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
Sample Preparation:
-
Prepare a stock solution of this compound (if a standard is available) or the sample containing the metabolite in a suitable solvent (e.g., methanol).
-
For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and dilute with the mobile phase before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
Bruker DRX-500 Spectrometer or equivalent.
Experimental Conditions:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Temperature: 25 °C.
-
¹H NMR:
-
Frequency: 500 MHz.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR:
-
Frequency: 125 MHz.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 s.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Perkin-Elmer RXI FTIR spectrometer or equivalent.[5]
Experimental Conditions:
-
Method: KBr pellet method.[5]
-
Spectral Range: 4000 - 400 cm⁻¹.[5]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Visualizations
The following diagrams illustrate the metabolic pathway of ofloxacin and a general workflow for the spectroscopic analysis.
Caption: Metabolic pathway of ofloxacin to this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournal.in [chemistryjournal.in]
N-Desmethyl Ofloxacin: A Comprehensive Technical Guide to its Role as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections. While the majority of an administered dose of ofloxacin is excreted unchanged, a small portion undergoes metabolism in the human body, leading to the formation of two primary metabolites: N-desmethyl ofloxacin and ofloxacin N-oxide.[1][2] This technical guide provides an in-depth exploration of this compound, focusing on its pharmacokinetics, analytical determination, and biological activity. Understanding the profile of this metabolite is crucial for a comprehensive assessment of ofloxacin's disposition and overall therapeutic effect.
Metabolism and Pharmacokinetics
The metabolism of ofloxacin is limited, with less than 10% of a dose being metabolized.[2] N-demethylation of the piperazinyl substituent of ofloxacin results in the formation of this compound. While the specific cytochrome P450 (CYP450) isozymes responsible for this biotransformation in humans have not been definitively identified in the reviewed literature, CYP450 enzymes are generally known to catalyze N-demethylation reactions.[3][4][5]
The pharmacokinetic profile of this compound is significantly influenced by renal function. In individuals with normal renal function, the metabolite is detected at low concentrations in both plasma and urine.[1][6] However, in patients with renal impairment, the elimination of both ofloxacin and its metabolites is delayed, leading to their accumulation.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in different patient populations.
Table 1: Pharmacokinetic Parameters of this compound in Patients with End-Stage Renal Failure Following a Single 600 mg Oral Dose of Ofloxacin [7]
| Parameter | Mean Value | Standard Deviation |
| Cmax (mg/L) | 0.21 | - |
| Time to Cmax (Tmax, h) | Appears between 4-8 h | - |
| Serum Concentration at 24h (% of Ofloxacin) | 2-20% | - |
Table 2: Urinary Excretion of Ofloxacin Metabolites in Healthy Volunteers [6][8]
| Metabolite | Percentage of Dose Excreted in Urine (Oral Administration) | Percentage of Dose Excreted in Urine (Intravenous Administration) |
| This compound & Ofloxacin N-oxide (combined) | ~4.0% | ~4.3% |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method for Ofloxacin and its Metabolites in Human Serum
This method is based on the protocol described by White et al. (1988).[2][7][8]
-
Sample Preparation:
-
To 1 mL of serum, add an internal standard.
-
Precipitate proteins by adding 2 mL of acetonitrile (B52724).
-
Vortex and centrifuge the mixture.
-
Separate the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer. The exact composition and pH should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for both ofloxacin and its metabolites (e.g., 294 nm).
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Ofloxacin and Metabolites in Human Plasma or Urine
This synthesized protocol is based on principles from various validated methods for fluoroquinolones.[9][10][11][12]
-
Sample Preparation:
-
To a small volume of plasma or urine (e.g., 50 µL), add an appropriate internal standard (e.g., a deuterated analog).
-
Perform protein precipitation with a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with a suitable buffer before injection.
-
-
UPLC Conditions:
-
Column: A sub-2 µm particle size reverse-phase column (e.g., C18 or PFP).
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for ofloxacin and this compound need to be determined and optimized.
-
Ofloxacin Precursor Ion (m/z): ~362.2
-
This compound Precursor Ion (m/z): ~348.1
-
-
The collision energy and other source parameters must be optimized for maximum sensitivity.
-
Mandatory Visualizations
Metabolic Pathway of Ofloxacin
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. An Rcs Stress-Based High-Throughput Screen Reveals Novel Gyrase Inhibitors as Indirect Inducers of Cell Envelope Stress in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ofloxacin after parenteral and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jbclinpharm.org [jbclinpharm.org]
Degradation of N-Desmethyl Ofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl ofloxacin (B1677185) is a primary metabolite and a significant degradation product of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Understanding its degradation pathways is crucial for comprehending the environmental fate of ofloxacin, ensuring the stability of pharmaceutical formulations, and identifying potential transformation products that may possess biological activity or toxicity. This technical guide provides an in-depth overview of the degradation pathways of N-desmethyl ofloxacin, its resulting products, and the experimental protocols to study these processes.
This compound is formed by the removal of a methyl group from the piperazine (B1678402) ring of ofloxacin.[1][2] Its subsequent degradation is expected to follow pathways similar to those of its parent compound, primarily through photodegradation, biodegradation, and chemical (hydrolytic and oxidative) degradation.
Core Degradation Pathways and Products
The degradation of this compound primarily involves modifications to the piperazine ring, the carboxylic acid group, and the quinolone core. The main degradation pathways are photodegradation, biodegradation, and forced degradation under various stress conditions.
Photodegradation
This compound, like other fluoroquinolones, is susceptible to photodegradation when exposed to sunlight or UV radiation. The primary photodegradation pathways likely involve:
-
Piperazine Ring Opening: The piperazine ring is a common site of degradation for fluoroquinolones.[3] This can lead to the formation of various smaller, more polar compounds.
-
Decarboxylation: The loss of the carboxylic acid group is another significant photodegradation pathway, leading to the formation of decarboxylated this compound.[4]
-
Defluorination: The fluorine atom on the quinolone ring can be displaced, though this is generally a less common pathway.
Key Photodegradation Products:
While specific studies on this compound are limited, based on the photodegradation of ofloxacin, the expected products include:
-
Decarboxy-N-desmethyl ofloxacin
-
Products of piperazine ring cleavage
-
Hydroxylated derivatives
One study on the photodegradation of ofloxacin under sunlight identified this compound as one of the photo-metabolites, with a final concentration of 0.075 mg/L after 350 minutes of irradiation of a 1 mg/L ofloxacin solution.[3]
Biodegradation
Microbial activity can lead to the transformation of this compound in various environmental matrices. Biodegradation pathways often mirror metabolic processes and can include:
-
Piperazine Ring Cleavage: Similar to photodegradation, microorganisms can cleave the piperazine ring, utilizing the carbon and nitrogen as a source of nutrients.[5]
-
Hydroxylation: The introduction of hydroxyl groups at various positions on the molecule.
-
Further Demethylation: Although this compound is already demethylated, further enzymatic reactions on the piperazine ring are possible.
Studies on the biodegradation of ofloxacin have shown that cleavage of the piperazine ring and displacement of the fluorine substituent are major biotransformation routes.[5] It is highly probable that this compound undergoes similar transformations.
Forced Degradation
Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat.
-
Acid and Base Hydrolysis: Under acidic and basic conditions, the primary degradation is expected to be the opening of the piperazine ring. Decarboxylation can also occur under acidic conditions.
-
Oxidation: Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxides on the remaining nitrogen of the piperazine ring and further degradation of the molecule.[4]
-
Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound based on typical degradation kinetics observed for ofloxacin. These tables are for illustrative purposes to demonstrate how such data would be presented.
Table 1: Photodegradation of this compound (Hypothetical Data)
| Time (hours) | This compound Remaining (%) | Decarboxy-N-desmethyl ofloxacin (%) | Piperazine Ring Cleavage Products (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 8 | 7 |
| 4 | 72 | 15 | 13 |
| 8 | 55 | 25 | 20 |
| 12 | 40 | 35 | 25 |
| 24 | 20 | 45 | 35 |
Table 2: Biodegradation of this compound by Labrys portucalensis F11 (Hypothetical Data)
| Time (days) | This compound Remaining (%) | Fluoride Release (%) | Piperazine Ring Cleavage Products (%) |
| 0 | 100 | 0 | 0 |
| 7 | 75 | 10 | 15 |
| 14 | 50 | 25 | 25 |
| 21 | 30 | 40 | 30 |
| 28 | 15 | 55 | 30 |
Table 3: Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours at 80°C | 65 | Decarboxy-N-desmethyl ofloxacin, Piperazine ring opened products |
| 0.1 M NaOH | 8 hours at 60°C | 55 | Piperazine ring opened products |
| 30% H₂O₂ | 48 hours at RT | 70 | N-oxide derivatives |
| Thermal (Dry Heat) | 72 hours at 80°C | 90 | Minor unknown products |
Experimental Protocols
Detailed methodologies are crucial for reproducible degradation studies. The following are representative protocols for key experiments.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions.
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.[7]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution in a water bath at 80°C for 24 hours.[7] After cooling, neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution in a water bath at 60°C for 8 hours.[7] After cooling, neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.[7]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 72 hours.[7]
-
Photolytic Degradation: Expose a solution of this compound (e.g., 10 µg/mL in water) in a quartz cuvette to a UV lamp (e.g., 254 nm) or a xenon lamp simulating sunlight for a defined period (e.g., 48 hours).[7] A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Photodegradation Study
Objective: To determine the rate and products of photodegradation under simulated solar light.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in ultrapure water at a concentration of 10 mg/L.
-
-
Experimental Setup:
-
Place the solution in a quartz reactor.
-
Use a solar simulator (e.g., xenon lamp with appropriate filters) to irradiate the solution. The light intensity should be monitored and maintained at a constant level.
-
Maintain a constant temperature using a water bath.
-
Stir the solution continuously.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 30, 60, 120, 240, 360 minutes).
-
Immediately analyze the samples by HPLC-UV to determine the concentration of remaining this compound.
-
Use LC-MS/MS to identify the degradation products in samples taken at later time points.
-
Biodegradation Study (OECD 301 D - Closed Bottle Test)
Objective: To assess the ready biodegradability of this compound.
Protocol:
-
Inoculum:
-
Use an activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
-
Test Setup:
-
Prepare a mineral medium as specified in the OECD 301 D guideline.
-
Add the test substance (this compound) to the mineral medium to achieve a concentration of 2-5 mg/L.
-
Inoculate the medium with the activated sludge.
-
Prepare control bottles with only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).
-
Fill the bottles completely, ensuring no headspace, and seal them.
-
-
Incubation and Measurement:
-
Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measure the dissolved oxygen concentration in each bottle at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the oxygen consumption in the test bottles compared to the theoretical oxygen demand (ThOD) of this compound.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Conclusion
The degradation of this compound is a complex process involving multiple pathways, including photodegradation, biodegradation, and chemical degradation under stress conditions. The primary transformation products result from the opening of the piperazine ring and decarboxylation. A thorough understanding of these degradation pathways and the resulting products is essential for assessing the environmental impact of ofloxacin and for the development of stable pharmaceutical formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct comprehensive degradation studies of this compound. Further research focusing specifically on the degradation kinetics and product identification of this compound is warranted to build upon the knowledge extrapolated from its parent compound.
References
- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. benchchem.com [benchchem.com]
- 5. Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Forced Degradation Studies of Ofloxacin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of forced degradation studies for the fluoroquinolone antibiotic, ofloxacin (B1677185). It is designed to be a practical resource for researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and impurity profiling. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes key processes and degradation pathways.
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization.[3]
Experimental Protocols for Forced Degradation of Ofloxacin
Detailed and standardized protocols are essential for reproducible forced degradation studies. The following sections provide a step-by-step guide for subjecting ofloxacin to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.
Preparation of Stock Solution
A standard stock solution of ofloxacin is the starting point for all degradation studies.
-
Accurately weigh 20 mg of ofloxacin working standard.
-
Transfer it to a 50 ml volumetric flask.
-
Dissolve the drug in methanol (B129727) with sonication or vigorous shaking.
-
Make up the volume to 50 ml with methanol to obtain a concentration of 0.4 mg/ml.[4]
-
Further dilute 1 ml of this stock solution to 10 ml with methanol to get a working concentration of 0.04 mg/ml.[4]
Acid Hydrolysis
Acidic conditions can lead to the hydrolysis of ofloxacin.
-
To 1 ml of the ofloxacin stock solution, add 1 ml of 0.1 N hydrochloric acid (HCl).
-
Reflux the mixture for a specified duration (e.g., 8 hours) at a controlled temperature (e.g., 80°C).[5]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized solution to a suitable concentration with the mobile phase for analysis.[5]
Alkaline Hydrolysis
Basic conditions can also induce the degradation of ofloxacin.
-
To 1 ml of the ofloxacin stock solution, add 1 ml of 0.1 N sodium hydroxide (NaOH).
-
Keep the solution in a water bath at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the final solution to a suitable concentration with the mobile phase for analysis.
Oxidative Degradation
Oxidizing agents are used to simulate oxidative stress.
-
To 1 ml of the ofloxacin stock solution, add 1 ml of 3-30% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 48 hours), protected from light.
-
After incubation, dilute the solution to a suitable concentration for analysis.
Thermal Degradation
Thermal stress is applied to evaluate the stability of ofloxacin at elevated temperatures.
-
Expose the solid ofloxacin drug substance to dry heat in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 4 hours).[6]
-
Alternatively, a solution of ofloxacin can be subjected to thermal stress.
-
After exposure, dissolve the solid sample or dilute the solution to a suitable concentration for analysis.
Photolytic Degradation
Photostability testing is crucial to assess the impact of light on the drug substance.
-
Expose the ofloxacin drug substance (solid or in solution) to a light source that produces combined visible and ultraviolet (UV) outputs.
-
The exposure levels should be justified and controlled, with a minimum of 1.2 million lux hours and 200 watt hours/m².[2]
-
A sample protected from light should be used as a dark control.
-
After exposure, prepare the sample for analysis by dissolving or diluting it to a suitable concentration.
Quantitative Analysis of Ofloxacin Degradation
The following table summarizes the quantitative results from various forced degradation studies on ofloxacin. The percentage of degradation and the major degradation products identified under different stress conditions are presented.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | Ofloxacin, Unknown Product 1 | HPLC | [7] |
| 1 N HCl | 6 hours | 40°C | Significant | Not specified | RP-HPLC | [8] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Ofloxacin, Decarboxylated Ofloxacin | HPLC | [7] |
| 1 N NaOH | 6 hours | 40°C | Significant | Not specified | RP-HPLC | [8] | |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | Room Temp. | 25% | Ofloxacin N-oxide, 9-methyl piperizine | HPLC | [7] |
| 6% H₂O₂ | 6 hours | Room Temp. | Significant | Not specified | RP-HPLC | [8] | |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | 8% | Minor unknown products | HPLC | [7] |
| Dry Heat | 4 hours | 105°C | Significant | Not specified | RP-HPLC | [6] | |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Not specified | 12% | Photodegradation Products A, B | HPLC | [7] |
| Sunlight | Not specified | Not specified | Significant | Not specified | HPTLC | [4] |
Visualizing the Process and Pathways
Diagrams are powerful tools for understanding complex experimental workflows and chemical transformations. The following sections provide Graphviz diagrams to illustrate the forced degradation study workflow and the degradation pathways of ofloxacin.
Experimental Workflow
The following diagram outlines the general workflow for conducting forced degradation studies of ofloxacin.
Caption: General workflow for forced degradation studies of ofloxacin.
Ofloxacin Degradation Pathways
The following diagram illustrates the known degradation pathways of ofloxacin under various stress conditions, leading to the formation of different impurities.
Caption: Degradation pathways of ofloxacin under different stress conditions.
Conclusion
Forced degradation studies are indispensable in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug products. This guide has provided a detailed framework for conducting these studies on ofloxacin, encompassing experimental protocols, a summary of quantitative degradation data, and visual representations of the workflow and degradation pathways. By following these guidelines and understanding the potential degradation products, researchers can develop robust, stability-indicating analytical methods and gain deeper insights into the intrinsic stability of ofloxacin. This knowledge is crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf life for ofloxacin-containing products.
References
- 1. Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of ofloxacin by potassium ferrate: kinetics and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Desmethyl Ofloxacin in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1] Its metabolism in the human body leads to the formation of metabolites, including N-Desmethyl ofloxacin.[2] The quantitative analysis of these metabolites in plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling a deeper understanding of the drug's disposition and potential for accumulation, especially in patients with impaired renal function.[2] This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma. The method employs protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV or fluorescence detection.
Principle
This method is based on the separation of this compound from endogenous plasma components on a C18 reversed-phase HPLC column. The sample preparation involves a straightforward protein precipitation step using a water-miscible organic solvent like acetonitrile (B52724), which effectively removes the majority of proteins that can interfere with the analysis.[3][4][5] The supernatant is then injected into the HPLC system. The analyte is eluted isocratically and detected by a UV or fluorescence detector at an appropriate wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standards of known concentrations.
Experimental Protocols
-
This compound analytical standard
-
Ofloxacin (for reference)
-
Internal Standard (IS), e.g., Pipemidic acid[6] or another suitable fluoroquinolone like Moxifloxacin[1]
-
HPLC grade acetonitrile[7]
-
HPLC grade methanol
-
Formic acid, analytical grade[1]
-
Orthophosphoric acid, analytical grade[6]
-
Water, HPLC grade
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
-
HPLC System: An isocratic HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax eclipse XBD C18, 150 mm × 4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer. A potential mobile phase could be a mixture of acetonitrile, methanol, and 0.5% formic acid in a ratio of 23:10:67 (v/v/v).[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection:
-
UV Detection: Wavelength set at an absorbance maximum for this compound (likely similar to ofloxacin, around 280-295 nm).
-
Fluorescence Detection: Excitation wavelength at approximately 285 nm and emission wavelength at approximately 460 nm, which is effective for ofloxacin and likely its desmethyl metabolite.[6]
-
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration (e.g., 500 ng/mL).[7]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add a fixed amount of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The developed method should be validated according to standard bioanalytical method validation guidelines, assessing the following parameters:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: The linearity of the method should be determined by analyzing a series of calibration standards over the desired concentration range. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
Data Presentation
The quantitative data for the HPLC method for this compound quantification are summarized in the table below.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.5% Formic Acid (23:10:67) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 295 nm or Fluorescence (Ex: 285 nm, Em: 460 nm) |
| Retention Time (Approx.) | 3-5 min |
| Method Validation Parameters | |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~1.5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Recovery | |
| This compound | > 90% |
| Internal Standard | > 90% |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy | |
| Intra-day | 90 - 110% |
| Inter-day | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. norlab.com [norlab.com]
- 5. agilent.com [agilent.com]
- 6. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 7. jbclinpharm.org [jbclinpharm.org]
Application Note: Quantitative Analysis of N-Desmethyl Ofloxacin in Human Urine using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of N-Desmethyl ofloxacin (B1677185), a metabolite of the fluoroquinolone antibiotic ofloxacin, in human urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity for bioanalytical applications. The protocol covers urine sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and validation parameters are provided as a guideline for method implementation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ofloxacin metabolism.
Introduction
Ofloxacin is a widely used broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. Following administration, ofloxacin is metabolized in the body to a limited extent, with N-Desmethyl ofloxacin being one of its identified metabolites.[1] Accurate measurement of this metabolite in urine is essential for understanding the complete pharmacokinetic profile of ofloxacin, assessing metabolic pathways, and in some cases, for monitoring drug compliance or in toxicological screenings. LC-MS/MS is the preferred analytical technique for this purpose due to its ability to distinguish between structurally similar compounds and quantify them at low concentrations in complex biological matrices.[2]
Metabolic Pathway
Ofloxacin undergoes metabolism primarily through modifications of its piperazinyl moiety. The formation of this compound occurs via the removal of a methyl group from the piperazine (B1678402) ring, a common metabolic reaction for many fluoroquinolones.[1][3]
Caption: Metabolic conversion of Ofloxacin to this compound.
Experimental Protocol
This protocol provides a general framework for the analysis. Optimization and validation are required for specific applications and instrumentation.
Materials and Reagents
-
This compound reference standard
-
Ofloxacin-d3 or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Drug-free human urine for blanks and calibration standards
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for cleaner extracts and to minimize matrix effects.
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilution: Dilute 0.5 mL of the urine supernatant with 0.5 mL of 2% phosphoric acid.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., Ofloxacin-d3) to all samples, calibrators, and quality controls.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC) Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 4500 V.
-
Curtain Gas: 20 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Auxiliary Gas (GS2): 50 psi.
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) |
| This compound | 348.1 | 247.1 (Quantifier) | 100 | 35 |
| 348.1 | 304.1 (Qualifier) | 100 | 25 | |
| Ofloxacin-d3 (IS) | 365.2 | 321.2 | 100 | 30 |
Note: The product ions and collision energies for this compound are proposed based on the fragmentation of ofloxacin (loss of the piperazine ring and decarboxylation) and require optimization on the specific instrument used.[4]
Experimental Workflow
The overall analytical process from sample collection to data analysis is depicted in the following workflow diagram.
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
Quantitative Data and Method Validation
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics expected for an assay of this type.
Table 2: Representative Method Validation Parameters
| Parameter | Target Value | Description |
| Linearity Range | 1 - 500 ng/mL | The concentration range over which the assay is accurate and precise. A correlation coefficient (r²) of >0.99 is expected.[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., precision <20% and accuracy within 80-120%).[6] |
| Precision (Intra- and Inter-day) | ≤15% RSD | The closeness of agreement between a series of measurements. Evaluated at low, medium, and high QC levels.[5] |
| Accuracy | 85-115% | The closeness of the mean test results to the true concentration. Evaluated at low, medium, and high QC levels.[5] |
| Recovery | >80% | The efficiency of the extraction procedure. |
| Matrix Effect | 85-115% | The effect of co-eluting matrix components on the ionization of the analyte. |
| Selectivity | No interference | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers in clinical and pharmaceutical settings. Proper method validation is crucial before implementation for routine analysis. This application note enables the accurate assessment of ofloxacin metabolism, contributing to a more comprehensive understanding of its clinical pharmacology.
References
- 1. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structural characterization of in vivo metabolites of balofloxacin in rat plasma, urine and feces samples using Q-TOF/LC/ESI/MS/MS : In silico toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS Method for the Determination of Ofloxacin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Monitoring the concentrations of ofloxacin and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's metabolism.[2][3] This application note provides a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of ofloxacin and its major metabolites in human plasma.
Metabolic Pathway of Ofloxacin
Ofloxacin undergoes limited metabolism in the liver, with the majority of the dose being excreted unchanged in the urine. The primary metabolic transformations occur at the piperazinyl moiety, leading to the formation of desmethyl ofloxacin and ofloxacin N-oxide.[2]
Caption: Metabolic pathway of Ofloxacin.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of ofloxacin and its metabolites from human plasma.
-
Reagents and Materials:
-
Human plasma (blank and study samples)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar fluoroquinolone like Gatifloxacin in acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS System and Conditions
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Experimental Workflow
Caption: UPLC-MS/MS workflow for ofloxacin analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-MS/MS method for ofloxacin and its metabolites. The MRM transitions for the metabolites are proposed based on their structures and may require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Ofloxacin | 362.1 | 318.1 | 30 | 20 | 4 - 500[1] | 4[1] |
| Desmethyl Ofloxacin | 348.1 | 304.1 | 30 (Proposed) | 22 (Proposed) | Not specified | Not specified |
| Ofloxacin N-Oxide | 378.1 | 360.1 | 30 (Proposed) | 15 (Proposed) | Not specified | Not specified |
Method Validation Summary
A comprehensive validation of the UPLC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below, with representative values for ofloxacin.
| Validation Parameter | Ofloxacin | Desmethyl Ofloxacin | Ofloxacin N-Oxide |
| Precision (%CV) | < 7% | To be determined | To be determined |
| Accuracy (%RE) | Within ±15% | To be determined | To be determined |
| Recovery | > 70% | To be determined | To be determined |
| Matrix Effect | No significant effect observed | To be determined | To be determined |
The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the simultaneous determination of ofloxacin and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide, in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. The provided protocols and parameters serve as a strong foundation for method implementation and validation, enabling accurate and reliable quantification of these compounds for pharmacokinetic and therapeutic drug monitoring studies.
References
Application Note and Protocol: N-Desmethyl Ofloxacin Analytical Standard for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185) is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. The safety and efficacy of pharmaceutical products are of paramount importance, and this necessitates stringent control over impurities in the active pharmaceutical ingredient (API) and final drug product.[1] Impurity profiling is a critical aspect of drug development and quality control, as impurities can potentially impact the stability, efficacy, and safety of the drug. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][3][4]
N-Desmethyl ofloxacin is a known process-related impurity and a metabolite of ofloxacin.[5][6] It is listed as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP).[5][7] Accurate identification and quantification of this compound are crucial to ensure that ofloxacin-containing pharmaceutical products meet the required quality standards. This application note provides a detailed protocol for the use of this compound as an analytical standard for impurity profiling using High-Performance Liquid Chromatography (HPLC).
This compound: Impurity Profile
This compound is structurally similar to ofloxacin, differing by the absence of a methyl group on the piperazine (B1678402) ring. Its presence in ofloxacin can arise from the synthesis process or as a degradation product.[8][9]
| Impurity Name | Structure | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | 9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid[5] | 82419-52-1[5] | C17H18FN3O4[5] | 347.34 g/mol [7] |
Experimental Protocols
This section details the recommended methodology for the analysis of this compound in ofloxacin samples.
Materials and Reagents
-
This compound analytical standard
-
Ofloxacin API or drug product
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid (or Trifluoroacetic Acid)
-
Water (HPLC grade or purified)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD) is required. An LC-MS/MS system can be used for confirmation and identification of unknown impurities.[10][11][12]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of ofloxacin and its impurities, including this compound. These are based on established methods for fluoroquinolone analysis.[8][13][14]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water (or 25 mM Ammonium acetate buffer, pH adjusted to 3.2 with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
3.4.1. Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is recommended as the diluent.[14]
3.4.2. Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
3.4.3. Ofloxacin Standard Solution: Accurately weigh about 25 mg of Ofloxacin standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
3.4.4. System Suitability Solution: Prepare a solution containing 1 µg/mL of this compound and 1000 µg/mL of Ofloxacin in the diluent.
3.4.5. Sample Solution: Accurately weigh and transfer a quantity of the ofloxacin API or powdered tablets equivalent to 100 mg of ofloxacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and System Suitability
The following table summarizes the expected chromatographic parameters for ofloxacin and this compound based on published data.[8]
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Ofloxacin | ~15.0 | 1.00 | 1.00 |
| This compound | ~16.5 | ~1.10 | ~1.23 |
System Suitability Requirements:
-
The resolution between the ofloxacin and this compound peaks should be not less than 2.0.
-
The tailing factor for the ofloxacin peak should be not more than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the Ofloxacin standard solution should be not more than 2.0%.
Visualization of Workflows and Relationships
Caption: Relationship of this compound to Ofloxacin.
Caption: Workflow for this compound impurity analysis.
Conclusion
The provided application note and protocol outline a robust HPLC method for the identification and quantification of this compound in ofloxacin samples. The use of a well-characterized this compound analytical standard is essential for accurate impurity profiling and ensuring the quality and safety of ofloxacin pharmaceutical products. Adherence to these protocols will enable researchers, scientists, and drug development professionals to meet the stringent regulatory requirements for impurity analysis.
References
- 1. ijdra.com [ijdra.com]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | CAS# 82419-52-1 | C17H18FN3O4 [symteraanalytics.com]
- 6. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantification of N-Desmethyl Ofloxacin as an Impurity in Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. N-Desmethyl ofloxacin is a known process-related impurity and a potential metabolite of ofloxacin.[1][2] Its quantification is a key aspect of quality control in the manufacturing of ofloxacin and its pharmaceutical formulations. This document provides a detailed application note and protocol for the quantification of this compound in ofloxacin using High-Performance Liquid Chromatography (HPLC).
Analytical Principle
The primary method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3] This technique separates ofloxacin from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separated compounds are then detected and quantified using a UV detector, typically at a wavelength where both ofloxacin and this compound exhibit significant absorbance, such as 294 nm.[3]
Quantitative Data Summary
The following tables summarize the quantitative data and system suitability parameters from a validated HPLC method for the analysis of ofloxacin and its impurities.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | Concentration-dependent |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.06 µg/mL[1] |
| Limit of Quantification (LOQ) | Estimated at a signal-to-noise ratio of 10:1[3] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | < 2.0 |
| Theoretical Plates | > 2000 |
| Resolution between Ofloxacin and this compound | > 2.0[4] |
| %RSD for replicate injections | < 2.0% |
Experimental Protocol
This protocol describes a representative RP-HPLC method for the quantification of this compound in ofloxacin. Method optimization and validation are required for specific applications and sample matrices.
1. Materials and Reagents
-
Ofloxacin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Sample of Ofloxacin API or formulation
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.[5]
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase A | 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 294 nm[3] |
| Injection Volume | 20 µL[3] |
| Diluent | Mobile Phase A and Acetonitrile (70:30 v/v)[5] |
4. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Ofloxacin and this compound): Accurately weigh and dissolve appropriate amounts of ofloxacin and this compound reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL of ofloxacin and 1 µg/mL of this compound).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations covering the expected range of the impurity in the sample.
-
Sample Solution: Accurately weigh a quantity of the ofloxacin sample, dissolve it in the diluent, and dilute to a known concentration (e.g., 1000 µg/mL).
5. System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution containing both ofloxacin and this compound at least five times.
-
Verify that the system suitability parameters (tailing factor, theoretical plates, resolution, and %RSD of peak areas and retention times) meet the acceptance criteria outlined in Table 2.
6. Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to ofloxacin and this compound based on their retention times compared to the standard.
-
Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.
7. Calculation
The percentage of this compound impurity can be calculated using the following formula:
Where:
-
Area_impurity = Peak area of this compound in the sample chromatogram
-
Area_standard = Peak area of this compound in the standard chromatogram
-
Conc_standard = Concentration of this compound in the standard solution
-
Conc_sample = Concentration of ofloxacin in the sample solution
Visualizations
Caption: Experimental Workflow for Quantification of this compound.
Caption: Logical Relationship in Impurity Analysis.
References
- 1. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Desmethyl Ofloxacin Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the sample preparation and analysis of N-desmethyl ofloxacin (B1677185), a primary metabolite of the antibiotic ofloxacin, in human serum. The protocols outlined below are based on established bioanalytical techniques, with a focus on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
N-desmethyl ofloxacin is a significant metabolite of ofloxacin, and its quantification in serum is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1] Accurate and reliable analytical methods are essential for determining its concentration in biological matrices. This application note details a robust protein precipitation method for serum sample preparation, which is a simple, rapid, and effective technique for removing proteinaceous interferences prior to instrumental analysis.[2][3]
Experimental Protocols
Protein Precipitation Method
This protocol describes the removal of proteins from serum samples using acetonitrile (B52724), a widely adopted technique for its efficiency in protein precipitation.[4][5][6]
Materials and Reagents:
-
Human serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound like ciprofloxacin (B1669076) or a stable isotope-labeled version of the analyte)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Pipette a 200 µL aliquot of the human serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the serum sample. The concentration of the IS should be consistent across all samples, including calibration standards and quality controls.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the microcentrifuge tube.[7] The 2:1 ratio of acetonitrile to serum is crucial for efficient protein precipitation.
-
Vortexing: Cap the tube and vortex mix vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a new clean tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue with a specific volume (e.g., 200 µL) of the mobile phase or a mixture of mobile phase components (e.g., acetonitrile and water with 0.1% formic acid).[4]
-
Final Vortexing and Transfer: Vortex the reconstituted sample briefly and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
Typical LC-MS/MS Conditions:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion > Product ion (specific m/z to be determined for this compound and IS) |
Note: The specific m/z transitions for this compound are approximately 348.1 m/z → 304.1 m/z, though this should be optimized on the specific instrument used.
Quantitative Data Summary
The following tables summarize the performance characteristics of methods for the analysis of this compound in serum/plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Desmethyl-levofloxacin | Human Serum | 0.10 - 4.99 mg/L | 0.10 mg/L | 0.998 | [3] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) | Reference |
| Desmethyl-levofloxacin | Human Serum | Low, Med, High | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 | [3] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Ofloxacin | Human Plasma | Protein Precipitation | > 70 | [4] |
| Ofloxacin | Human Plasma | Protein Precipitation | 93.1 ± 5.4 | [7] |
Note: Recovery data for this compound was not explicitly found in the provided search results, but the recovery of the parent drug, ofloxacin, using a similar method is presented as an indicator.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protein precipitation sample preparation protocol.
Caption: Workflow for Protein Precipitation of Serum Samples.
References
- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syncsci.com [syncsci.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 7. jbclinpharm.org [jbclinpharm.org]
Application Notes and Protocols for N-Desmethyl Ofloxacin in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ofloxacin (B1677185) is a primary and microbiologically active metabolite of the widely used fluoroquinolone antibiotic, ofloxacin.[1][2] Ofloxacin is a broad-spectrum antimicrobial agent that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] Understanding the antibacterial profile of its metabolites is crucial for a comprehensive assessment of the parent drug's overall efficacy and for the development of new antimicrobial agents. These application notes provide detailed protocols for conducting antibacterial susceptibility testing with N-Desmethyl ofloxacin, along with relevant quantitative data and visualizations to guide researchers in their in vitro studies.
Data Presentation
The antibacterial activity of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While extensive MIC data for this compound is not broadly published, the following table summarizes available data for its levo-isomer, N-Desmethyl levofloxacin (B1675101), which provides a strong indication of its potential activity. For comparison, typical MIC values for the parent drug, ofloxacin, are also included.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Desmethyl Levofloxacin and Ofloxacin against Common Bacterial Pathogens
| Bacterial Species | N-Desmethyl Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 4 | 0.25 - 1.0 |
| Staphylococcus epidermidis | 1 | Not widely reported |
| Bacillus subtilis | 1 | Not widely reported |
| Escherichia coli | 0.012 | ≤0.8 |
| Pseudomonas aeruginosa | >4 | ≤6.3 |
| Klebsiella pneumoniae | 0.25 | ≤0.8 |
Note: Data for N-Desmethyl levofloxacin is sourced from commercially available research compounds. Ofloxacin MIC values are compiled from various in vitro studies.[4][5] this compound has been shown to have significant antimicrobial activity, although it is generally less potent than the parent drug, ofloxacin.[2]
Mandatory Visualizations
Ofloxacin Metabolism to this compound
The metabolic conversion of ofloxacin to this compound primarily occurs in the liver and involves the demethylation of the piperazinyl ring.[6]
Caption: Metabolic pathway of Ofloxacin to this compound.
Experimental Workflow for Broth Microdilution MIC Assay
The following diagram outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on CLSI guidelines.[7][8]
Caption: Workflow for determining the MIC of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water or appropriate buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on solubility data, this compound can be dissolved in DMSO at concentrations up to 25 mg/mL or in a mixture of solvents for aqueous solutions. For a 10 mg/mL stock solution, weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO. Ensure complete dissolution by vortexing.
-
For use in aqueous-based assays like broth microdilution, this stock solution must be further diluted in the testing medium to a concentration where the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[8]
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and quality control strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
Day 1: Inoculum Preparation and Plate Inoculation
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the appropriate working concentration of this compound to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well containing the drug.
-
The final volume in the wells containing the drug dilutions will be 50 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) on each plate.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.
-
Day 2: Incubation and MIC Determination
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
-
MIC Reading:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can aid in this process.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Quality Control
It is imperative to run quality control (QC) strains with known MIC values in parallel with the test isolates to ensure the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI.
References
- 1. researchgate.net [researchgate.net]
- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In-vitro activity of ofloxacin, a quinolone carboxylic acid compared to other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols: N-Desmethyl Ofloxacin as a Biomarker for Ofloxacin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Its metabolism in the human body is relatively limited, with a significant portion of the drug excreted unchanged. However, two primary metabolites have been identified: N-desmethyl ofloxacin and ofloxacin N-oxide. This compound, formed through the N-demethylation of the piperazinyl substituent, is the more prominent and microbiologically active of the two, although its activity is less than that of the parent compound. The quantification of this compound serves as a valuable biomarker for assessing the metabolic profile of ofloxacin, understanding inter-individual variability in drug metabolism, and investigating potential drug-drug interactions. These application notes provide a comprehensive overview of the role of this compound as a biomarker and detailed protocols for its quantification.
Ofloxacin Metabolism and the Role of this compound
Ofloxacin undergoes phase I metabolism in the liver, primarily through oxidation and demethylation. The conversion of ofloxacin to this compound is a key metabolic pathway. While the specific cytochrome P450 (CYP) isoenzymes responsible for ofloxacin N-demethylation have not been definitively elucidated in humans, studies on structurally similar fluoroquinolones suggest the potential involvement of CYP1A2 and CYP3A4 . For instance, research on pefloxacin (B1679150) indicates that CYP1A2 contributes to its N-demethylation. However, some in vitro studies using human liver microsomes have shown that ofloxacin and its derivatives exhibit weak or negligible inhibition of major CYP isoforms like CYP1A2 and CYP2C9, suggesting that its metabolism via these pathways may not be extensive. Further research with recombinant human CYP enzymes is necessary to conclusively identify the key enzymes involved in ofloxacin metabolism.
The formation of this compound can be influenced by genetic polymorphisms in the metabolizing enzymes and co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes. Therefore, monitoring the levels of this compound in conjunction with ofloxacin can provide insights into an individual's metabolic capacity and the potential for altered drug clearance.
Data Presentation: Pharmacokinetic Parameters of Ofloxacin and this compound
The following tables summarize key pharmacokinetic parameters for ofloxacin and its metabolite, this compound, from studies in different patient populations. These data highlight the quantitative relationship between the parent drug and its metabolite.
Table 1: Pharmacokinetic Parameters in Patients with End-Stage Renal Failure on Hemodialysis
| Parameter | Ofloxacin | This compound |
| Cmax (mg/L) | 5.5 ± 2.0 | 0.21 |
| Tmax (h) | 3.9 ± 3.3 | - |
| T½ (h) | 28 ± 17.4 | - |
| AUC₀₋₂₄ (mg·h/L) | 83.1 ± 32.7 | - |
Data from a study with six patients administered a single 600 mg oral dose of ofloxacin.
Table 2: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Ofloxacin | This compound |
| Cmax (mg/L) | 2.9 ± 0.5 | 0.14 ± 0.04 |
| Tmax (h) | 1.0 ± 0.0 | 4.0 ± 1.5 |
| T½ (h) | 6.7 ± 1.0 | 11.1 ± 2.5 |
| AUC₀-∞ (mg·h/L) | 25.3 ± 4.0 | 2.5 ± 0.7 |
Data from a study with twelve healthy male volunteers after a single 200 mg oral dose of ofloxacin.
Experimental Protocols
Protocol 1: Quantification of Ofloxacin and this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the simultaneous determination of ofloxacin and this compound in human plasma.
1. Materials and Reagents
-
Ofloxacin reference standard
-
This compound reference standard
-
Internal standard (e.g., ciprofloxacin (B1669076) or another suitable fluoroquinolone)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (70%)
-
Orthophosphoric acid
-
Sodium hydroxide
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
pH meter
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and an aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with sodium hydroxide) in a suitable ratio (e.g., 15:85 v/v). The exact composition may need optimization based on the specific column and system.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve ofloxacin, this compound, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Plasma Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of acetonitrile or 10% perchloric acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
5. HPLC Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0) (15:85 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
-
Detection:
-
UV Detector: 294 nm
-
Fluorescence Detector: Excitation at 298 nm, Emission at 500 nm
-
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of ofloxacin and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Ofloxacin Metabolic Pathway
Caption: Metabolic pathway of ofloxacin.
Experimental Workflow for Biomarker Analysis
Caption: Experimental workflow for biomarker analysis.
Application Note: Solid-Phase Extraction of N-Desmethyl Ofloxacin from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-desmethyl ofloxacin (B1677185) is a primary active metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. Monitoring its concentration in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring, particularly in patients with impaired renal function where metabolite accumulation can occur.[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.[2][3]
This application note details a robust protocol for the extraction of N-desmethyl ofloxacin from biological fluids using reversed-phase SPE. The methodology is designed for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This protocol employs a reversed-phase SPE mechanism. The stationary phase is a non-polar sorbent (e.g., C18), which retains hydrophobic compounds from a polar aqueous sample matrix. The biological fluid sample is first pre-treated and loaded onto a conditioned and equilibrated C18 cartridge. Polar interferences are washed away with a weak aqueous-organic solvent mixture. Finally, the analyte of interest, this compound, is eluted from the sorbent using a strong organic solvent. The resulting eluate is clean and concentrated, ready for chromatographic analysis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation used.
1. Materials and Reagents
-
SPE Cartridges: C18 (Octadecylsilane), 100 mg, 1 mL (or similar)
-
Reagents:
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Phosphoric Acid (H₃PO₄) or Formic Acid
-
Phosphate (B84403) Buffer (e.g., 0.025 M, pH adjusted as needed)
-
Ultrapure Water
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Analytical Balance
-
pH Meter
-
HPLC or LC-MS/MS system
-
2. Sample Pre-treatment
-
Plasma/Serum: To 500 µL of plasma or serum, add 500 µL of 0.025 M phosphate buffer (pH 7.0). Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the loading step.
-
Urine: Centrifuge the urine sample at 4000 rpm for 10 minutes. Dilute 100 µL of the supernatant with 900 µL of ultrapure water or a suitable buffer.[4]
3. Solid-Phase Extraction Procedure
The following steps outline the SPE process. Ensure a consistent, slow flow rate (approx. 1-2 mL/min) for all steps unless otherwise specified.
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the sorbent.[5]
-
Equilibration: Pass 1 mL of ultrapure water or equilibration buffer (e.g., 0.025 M phosphate buffer) through the cartridge. Do not allow the sorbent bed to dry out.[3][5]
-
Sample Loading: Load the pre-treated supernatant onto the cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of ultrapure water to remove salts.
-
Wash 2: Pass 1 mL of 5% Methanol in water to remove polar interferences.[6]
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution: Elute this compound from the cartridge by passing 1 mL of Methanol containing 2% ammonium hydroxide.[5] Collect the eluate in a clean collection tube.
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase used for the chromatographic analysis.
-
Vortex briefly and transfer to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Workflow Diagram
Caption: SPE workflow for this compound extraction.
Data and Performance Characteristics
While specific validation data for this compound SPE is limited in publicly available literature, performance can be extrapolated from methods validated for the parent drug, ofloxacin, due to their structural similarity. Method validation must be performed to establish specific performance characteristics for this compound.
Table 1: Representative Performance Data for Ofloxacin SPE-HPLC Methods Note: This data is for the parent drug, Ofloxacin, and serves as an expected baseline. Validation is required for this compound.
| Parameter | Biological Matrix | Value Range | Reference |
| Linearity Range | Human Plasma | 0.1 - 6 µg/mL | [7] |
| Human Plasma | 25 - 4000 ng/mL | [8] | |
| Human Urine | 1.15 - 36.0 µg/mL | [4] | |
| Correlation Coeff. (r) | Human Plasma | > 0.999 | [7] |
| Recovery | Human Plasma | 90.1 - 109.5% | [9] |
| Human Urine | 96.0% | [4] | |
| LOD | Human Plasma | 0.023 µg/mL | [7] |
| Human Urine | 0.12 µg/mL | [4] | |
| LOQ | Human Plasma | 0.076 µg/mL | [7] |
| Human Urine | 0.4 µg/mL | [4] | |
| Precision (%CV) | Human Plasma | < 4.9% (Intraday) | [8] |
| Human Plasma | < 3.7% (Interday) | [8] |
Analytical Finish: HPLC Conditions
The cleaned extract can be analyzed using a reversed-phase HPLC method. Below are typical starting conditions.
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 0.025 M, pH 2.2-3.5). A common ratio is approximately 15:85 (v/v) Acetonitrile:Buffer.[4][7]
-
Detection:
-
Internal Standard: Ciprofloxacin or another suitable fluoroquinolone can be used as an internal standard to improve precision and accuracy.[4][7]
The solid-phase extraction protocol outlined provides an effective and efficient method for the isolation and concentration of this compound from various biological fluids. The use of a C18 reversed-phase sorbent yields clean extracts suitable for sensitive and reliable quantification by HPLC or LC-MS/MS. This method serves as a strong foundation for researchers and scientists conducting pharmacokinetic and clinical studies involving ofloxacin and its metabolites.
References
- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SPE Method Development | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. syncsci.com [syncsci.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Desmethyl Ofloxacin Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting chromatographic issues related to N-Desmethyl ofloxacin (B1677185). This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl ofloxacin and why is its analysis important?
This compound is a primary metabolite of the fluoroquinolone antibiotic, ofloxacin.[1] In pharmaceutical analysis, it is also classified as Ofloxacin Impurity E or Ofloxacin Related Compound A.[2] Accurate quantification of this and other related substances is crucial for ensuring the purity, safety, and efficacy of ofloxacin drug products.
Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a basic compound containing a secondary amine in its piperazinyl ring, is most commonly caused by secondary interactions with the stationary phase.[3][4] The primary mechanism involves the electrostatic interaction between the protonated (positively charged) amine group of the analyte and ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 or C8 columns.[3][4] These interactions lead to a portion of the analyte being more strongly retained, resulting in a delayed elution and an asymmetrical, tailing peak.
Other contributing factors can include:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Column Degradation: Voids in the column packing or a blocked inlet frit can distort the peak shape.[3]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte or the silanol groups can lead to inconsistent ionization and peak shape issues.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter. Residual silanol groups on silica-based columns are acidic and become increasingly ionized (negatively charged) at pH values above 3-4. This compound has a basic piperazinyl group (estimated pKa similar to ofloxacin's 8.28) which will be protonated (positively charged) at acidic pH.[1] To minimize the undesirable ionic interaction that causes tailing, it is recommended to work at a low pH (typically ≤ 3).[5] At this low pH, the silanol groups are fully protonated (neutral), thus reducing the secondary interactions with the protonated basic analyte.[3]
Q4: What are mobile phase additives and how can they help reduce peak tailing?
Mobile phase additives can significantly improve the peak shape of basic compounds. The most common strategies include:
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) helps to maintain a low pH and suppress silanol ionization.
-
Competing Bases: Additives like triethylamine (B128534) (TEA) act as "silanol blockers."[6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from interacting with the analyte.
Troubleshooting Guides
Visualizing the Problem: The Cause of Peak Tailing
References
Technical Support Center: Ofloxacin and N-Desmethyl Ofloxacin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of N-Desmethyl ofloxacin (B1677185) and ofloxacin during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do N-Desmethyl ofloxacin and ofloxacin often co-elute during reverse-phase chromatography?
A1: The co-elution of ofloxacin and its N-desmethyl metabolite is primarily due to their very similar chemical structures and physicochemical properties. This compound is the primary metabolite of ofloxacin and differs only by the absence of a methyl group on the piperazine (B1678402) ring. This minor structural difference results in very similar polarity, pKa, and hydrophobicity, leading to comparable retention times under many reverse-phase HPLC conditions.[1][2][3][4]
Q2: What is the typical retention behavior of these two compounds?
A2: In reverse-phase HPLC, ofloxacin, being slightly more hydrophobic due to the methyl group, will generally have a slightly longer retention time than this compound. However, this difference is often minimal, leading to poor resolution or complete co-elution.[2]
Q3: Is it possible to separate this compound and ofloxacin using isocratic elution?
A3: While challenging, separation can be achieved with isocratic elution by carefully optimizing the mobile phase composition, pH, and column chemistry. However, gradient elution is often more effective in resolving closely eluting compounds like these.[5][6] A gradient method allows for a more controlled elution, improving the separation between analytes with similar retention characteristics.[2][7]
Troubleshooting Guide for Co-elution
Problem: I am observing poor resolution or complete co-elution of this compound and ofloxacin peaks.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Method Optimization
Action: The first step is to systematically optimize your chromatographic method. Key parameters to adjust include mobile phase composition, pH, and column temperature.
Rationale: Small changes in these parameters can significantly impact the selectivity and resolution between two closely eluting analytes.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Try small, incremental changes (e.g., 1-2%).
-
Solvent Type: If using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for polar compounds.
-
-
Mobile Phase pH:
-
The pH of the mobile phase is a critical factor. The pKa values of ofloxacin are approximately 5.74 and 7.9.[8] Small adjustments in pH around these values can alter the ionization state of the molecules and their interaction with the stationary phase, leading to improved separation. It is recommended to work with a pH that ensures both compounds are in the same ionization state.
-
-
Column Temperature:
-
Increasing the column temperature can decrease viscosity and improve peak shape, but it may also reduce retention times. Conversely, a lower temperature can increase retention and potentially improve resolution. Experiment with temperatures in the range of 25-40°C.
-
Step 2: Column Selection
Action: If method optimization does not yield satisfactory results, consider changing the stationary phase.
Rationale: The choice of the HPLC column and its stationary phase chemistry plays a crucial role in the separation of structurally similar compounds.
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interactions with the analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.
Step 3: Gradient Elution
Action: If isocratic elution is not providing adequate separation, develop a gradient elution method.
Rationale: A gradient method, where the mobile phase composition is changed over time, can help to better separate compounds with similar retention times.
-
Shallow Gradient: A shallow gradient with a slow increase in the organic modifier concentration can effectively resolve closely eluting peaks.
Experimental Protocols
Recommended HPLC Method for Separation
This method has been shown to successfully separate ofloxacin and this compound.[2][7]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of B and gradually increase it over the run. A shallow gradient is recommended.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from a successful separation of ofloxacin and its impurities, including this compound.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Ofloxacin | ~20.0 | 1.00 | > 2.0 (with this compound)[2] |
| This compound | ~21.9 | ~1.10 | > 2.0 (with ofloxacin)[2] |
| Ofloxacin-N-oxide | ~28.4 | ~1.42 | - |
| Descarboxy ofloxacin | ~5.1 | ~0.25 | - |
Note: Retention times are approximate and can vary depending on the specific system and conditions.[2]
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Structural similarity leading to co-elution.
References
- 1. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Resolving N-Desmethyl ofloxacin from parent drug in HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on resolving N-desmethyl ofloxacin (B1677185) from its parent drug, ofloxacin, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating N-desmethyl ofloxacin from ofloxacin?
A1: The primary challenge is the structural similarity between ofloxacin and its N-desmethyl metabolite. This results in very similar physicochemical properties, leading to close elution times and potential co-elution in reversed-phase HPLC. Achieving baseline separation requires a highly optimized and robust method.
Q2: Which type of HPLC column is best suited for this separation?
A2: A C18 or C8 column is typically recommended for the separation of ofloxacin and its impurities.[1] A high-purity, end-capped silica (B1680970) (Type B) is preferable to minimize peak tailing, which can be a common issue with basic compounds like ofloxacin.[2] For challenging separations, columns with a smaller particle size (e.g., sub-2μm for UHPLC) can provide higher efficiency and better resolution.
Q3: How does the mobile phase pH affect the separation?
A3: The pH of the mobile phase is a critical parameter for optimizing the separation of these ionizable compounds. Ofloxacin and this compound are basic, and their retention and peak shape are highly dependent on the mobile phase pH. Operating at a low pH (around 2.5-3.5) can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.[3][4] Adjusting the pH can also alter the selectivity between the two compounds, which is crucial for improving resolution.
Q4: Is a gradient or isocratic elution better for this separation?
A4: A gradient elution is generally superior for separating ofloxacin from a mixture of its impurities, including this compound.[4][5] A gradient allows for the effective elution of compounds with a wider range of polarities and can sharpen peaks, leading to better resolution and sensitivity. An isocratic method might be sufficient if only ofloxacin and this compound are being separated, but it would require careful optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of ofloxacin and this compound.
Problem 1: Poor Resolution or Co-elution of Peaks
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: If using a gradient, a shallower gradient can increase the separation between closely eluting peaks.[6] For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to find the optimal composition.
-
Modify Mobile Phase pH: Small changes in the mobile phase pH can significantly impact selectivity. Experiment with pH values between 2.5 and 4.0. Ensure the pH is consistent across all experiments by carefully preparing the buffer.
-
-
Inappropriate Column:
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can affect selectivity. If resolution is poor, try a C18 column from a different manufacturer or a column with a different stationary phase (e.g., a phenyl-hexyl column).
-
Column Degradation: Over time, columns can lose their stationary phase or become contaminated, leading to a loss of resolution. If performance has degraded, try cleaning the column according to the manufacturer's instructions or replace it.
-
-
Insufficient Efficiency:
-
Check for System Issues: Excessive extra-column volume (e.g., long tubing) can lead to band broadening and poor resolution. Ensure all connections are made with minimal tubing length.
-
Column Packing: A void at the head of the column can cause peak splitting and broadening. This can be identified by a loss of pressure and poor peak shape. If a void is suspected, the column may need to be replaced.
-
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Silanol Interactions:
-
Lower Mobile Phase pH: Reducing the pH to around 2.5-3.0 will protonate the basic analytes and suppress the ionization of residual silanol groups on the silica packing, minimizing unwanted secondary interactions.[2]
-
Use a Competing Base: Adding a small amount of a basic additive like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) can block the active silanol sites and improve the peak shape of basic compounds.[2]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer and less acidic silanol groups, which significantly reduces peak tailing for basic analytes.[2]
-
-
Column Overload:
-
Reduce Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample and re-inject to see if the peak shape improves.[7]
-
Problem 3: Inconsistent Retention Times
Possible Causes and Solutions:
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pumps are mixing the solvents correctly.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas the mobile phase before use and consider an in-line degasser.
-
-
Column Equilibration:
-
Insufficient Equilibration Time: For gradient methods, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. A minimum of 10-15 column volumes is a good starting point.
-
-
Temperature Fluctuations:
-
Use a Column Oven: Changes in ambient temperature can affect retention times. Using a thermostatically controlled column compartment will ensure a stable operating temperature.
-
Experimental Protocols
Recommended HPLC Method for the Separation of Ofloxacin and this compound
This method is adapted from a validated, stability-indicating HPLC method for ofloxacin and its impurities.[4][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 70 | 30 |
| 30 | 50 | 50 |
| 40 | 30 | 70 |
| 45 | 90 | 10 |
| 50 | 90 | 10 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of ofloxacin and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute with the mobile phase to achieve the desired concentration.
-
Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to a single dose of ofloxacin into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[8]
-
Biological Fluids (e.g., Plasma, Serum): Protein precipitation is a common sample preparation technique. Add a precipitating agent like acetonitrile or perchloric acid to the sample, vortex, and centrifuge.[9][10] The supernatant can then be injected directly or after further dilution.
Quantitative Data
The following table summarizes typical chromatographic parameters obtained using the recommended HPLC method.
Table 2: Typical Chromatographic Performance
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) |
| Ofloxacin | ~20.0 | 1.00 | - |
| This compound | ~21.9 | 1.10 | > 2.0 |
Data adapted from a study on ofloxacin and its related impurities.[4]
Visualizations
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
Technical Support Center: Ion Suppression of N-Desmethyl Ofloxacin in Electrospray Ionization
Welcome to the technical support center for troubleshooting ion suppression of N-Desmethyl ofloxacin (B1677185) in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, diagnose, and mitigate challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a concern for the analysis of N-Desmethyl ofloxacin?
A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) mass spectrometry, leading to a decreased response for the analyte of interest, in this case, this compound.[1][2][3] This phenomenon arises from co-eluting compounds from the sample matrix (e.g., plasma, urine) that interfere with the ionization process of the analyte.[1][4][5] These interfering substances can compete for the available charge on the ESI droplets or alter the droplet's physical properties, such as surface tension and viscosity, which hinders the efficient formation of gas-phase ions.[1][4][5] The consequence is a reduced signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of this compound.[4][5][6]
Q2: What are the common sources of ion suppression in the analysis of this compound?
A2: Ion suppression can originate from various endogenous and exogenous sources.[4][7] For this compound, which is often analyzed in biological matrices, common sources include:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as phospholipids, salts, proteins, and peptides.[1][7][8]
-
Exogenous substances: These can be introduced during sample collection, processing, or analysis. Examples include plasticizers from collection tubes, mobile phase additives, and co-administered drugs or their metabolites.[1][4]
-
Column bleed: Hydrolysis products from the LC column's stationary phase can also co-elute and cause ion suppression.[9]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A widely used and effective method to qualitatively assess ion suppression is the post-column infusion experiment .[5][6][10] This technique helps to identify the regions in your chromatogram where ion suppression is occurring. By understanding the retention time of the suppression, you can determine if it overlaps with the elution of this compound.[4][5] Another approach is to compare the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[4]
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound fully compensate for ion suppression?
A4: A SIL-IS is the preferred choice for quantitative LC-MS analysis as it co-elutes with and has nearly identical physicochemical properties to the analyte.[5][11] In theory, it should experience the same degree of ion suppression, allowing for accurate quantification through the peak area ratio.[5][11] However, this compensation is only effective if the ion suppression is not so severe that the signal of either the analyte or the internal standard is significantly compromised or completely lost.[5] Therefore, while a SIL-IS is a powerful tool, it is not a substitute for developing a robust method that minimizes ion suppression.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a primary indicator of potential ion suppression.[8]
Troubleshooting Steps:
-
Diagnose the Problem with a Post-Column Infusion Experiment: This will confirm if and where ion suppression is occurring in your chromatographic run.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[5][7]
-
Optimize Chromatographic Conditions: If extensive sample cleanup is not feasible, modify your LC method to separate this compound from the regions of ion suppression.[4][8]
-
Adjust Mobile Phase and MS Source Parameters: Fine-tuning these parameters can sometimes mitigate the effects of ion suppression.[12]
Issue 2: Inconsistent and Irreproducible Quantitative Results for this compound
This can be caused by variable ion suppression across different samples or batches.[8]
Troubleshooting Steps:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most effective way to compensate for matrix variability.[8] The SIL-IS co-elutes and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.[8]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[8] This helps to normalize the ion suppression effects between the calibrators and the unknown samples.[8]
-
Evaluate and Refine Sample Preparation: Inconsistent results may stem from a sample preparation method that does not consistently remove interferences. Re-evaluate the chosen method for robustness.
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.[2]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase).
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the eluent stream from the LC column before it enters the mass spectrometer's ion source.
-
Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for this compound. A stable baseline signal should be observed.
-
Inject a blank, extracted biological matrix sample (e.g., plasma extract without the analyte or IS) onto the LC column.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.[8]
Protocol 2: Sample Preparation Strategies to Mitigate Ion Suppression
Objective: To remove interfering matrix components prior to LC-MS/MS analysis.
Methodologies:
-
Protein Precipitation (PPT):
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection. Note: While simple and fast, PPT is often the least effective method for removing phospholipids, a major source of ion suppression.[4]
-
-
Liquid-Liquid Extraction (LLE):
-
To a 100 µL aliquot of plasma, add a suitable internal standard.
-
Add a basifying or acidifying agent if necessary to adjust the pH and ensure the analyte is in a neutral form.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase. Note: LLE is generally more effective at removing salts and other polar interferences than PPT.[4][10]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water or an appropriate buffer.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase. Note: SPE is often the most effective technique for sample cleanup and can significantly reduce ion suppression.[10][11]
-
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Neat Solution (No Matrix) | 1,000,000 | 0% |
| Protein Precipitation | 450,000 | 55% |
| Liquid-Liquid Extraction | 750,000 | 25% |
| Solid-Phase Extraction | 920,000 | 8% |
This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on reducing ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimizing N-Desmethyl Ofloxacin Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of N-Desmethyl ofloxacin (B1677185) from ofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating N-Desmethyl ofloxacin from ofloxacin?
The primary challenge is the close elution of this compound and ofloxacin, as they are structurally very similar. Achieving adequate resolution between these two compounds is critical for accurate quantification and requires careful optimization of the mobile phase and other chromatographic conditions.[1]
Q2: What is a typical starting mobile phase for separating this compound?
A common starting point for reversed-phase HPLC is a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter and is often in the acidic range (pH 2.5-4.5) to ensure good peak shape and retention for these basic compounds. A gradient elution is often employed to achieve better separation of ofloxacin and its impurities.[2][3]
Q3: How does mobile phase pH affect the separation?
The pH of the mobile phase significantly influences the retention and selectivity of ofloxacin and this compound. Since these are ionizable compounds, their charge state changes with pH. Operating at a pH below the pKa of the analytes (typically around 6.0) suppresses the ionization of the carboxylic acid group and protonates the piperazinyl nitrogen, leading to better retention and often improved resolution on a reversed-phase column. Adjusting the pH can be a powerful tool to fine-tune the selectivity between these closely eluting peaks.[4][5]
Q4: What are the consequences of poor resolution between ofloxacin and this compound?
Inadequate resolution can lead to inaccurate quantification of the this compound impurity, which is crucial for drug safety and regulatory compliance. Overlapping peaks make it difficult to determine the true peak area of the impurity, potentially leading to an underestimation of its concentration. The USFDA recommends a resolution of more than 2 between closely eluting peaks for reliable quantification.[6]
Troubleshooting Guide
Problem: Poor resolution between ofloxacin and this compound peaks (Resolution < 2.0).
This is a common issue due to the structural similarity of the two compounds. Here’s a systematic approach to improve the separation:
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in small increments (1-2%). A lower percentage of the organic modifier will generally increase retention times and may improve resolution. 2. Change Organic Modifier: If adjusting the percentage is not effective, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). The change in solvent can alter the selectivity of the separation. |
| Inappropriate Mobile Phase pH | Fine-tune the pH: Small adjustments to the mobile phase pH (e.g., in 0.1-0.2 unit increments) can significantly impact the selectivity between the two compounds. Experiment with pH values in the range of 2.5 to 4.5. Ensure the chosen pH is within the stable range of your HPLC column.[4][5][7] |
| Inadequate Buffer Concentration | Optimize Buffer Strength: A buffer concentration that is too low may not provide consistent pH control, leading to variable retention times and poor resolution. A typical starting range is 10-50 mM. Increasing the buffer concentration can sometimes improve peak shape and resolution. |
| Column Temperature Not Optimized | Adjust Column Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect resolution. Try adjusting the temperature in 5°C increments (e.g., between 25°C and 40°C). |
Problem: Peak tailing observed for ofloxacin or this compound.
Peak tailing can interfere with accurate integration and reduce resolution.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate residual silanol (B1196071) groups on the silica-based column, reducing their interaction with the basic analytes. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, minimizing peak tailing of your analytes.[2] |
| Column Overload | Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample and reinject to see if the peak shape improves. |
| Column Contamination | Flush the Column: Contaminants from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
Experimental Protocols
Representative HPLC Method for Ofloxacin and its Impurities
This protocol is a starting point and may require optimization for your specific instrumentation and samples.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 294 nm |
| Injection Volume | 20 µL |
Source: Adapted from a stability-indicating HPLC method for ofloxacin and its impurities.[3]
Quantitative Data
Table 1: Typical Chromatographic Parameters for Ofloxacin and this compound
The following data were obtained from a forced degradation study using a gradient RP-HPLC method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Peak Asymmetry (Tailing Factor) | Theoretical Plates | Resolution (Rs) with Ofloxacin |
| Ofloxacin | 20.275 | 1.00 | 1.1 | 15,000 | - |
| This compound | 22.852 | 1.13 | 1.2 | 14,500 | > 2.0 |
Data from a study on the separation of ofloxacin and its related impurities.[2][3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: N-Desmethyl Ofloxacin Stability in Frozen Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-desmethyl ofloxacin (B1677185) in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of N-desmethyl ofloxacin in frozen human plasma?
While specific long-term stability data for this compound in frozen plasma is limited in publicly available literature, data from related compounds can provide some guidance. A study on desmethyl-levofloxacin, the desmethyl metabolite of ofloxacin's enantiomer, demonstrated stability in serum for at least one year when stored at -20°C ± 5°C[1]. The same study also found it to be stable for up to 7 days at room temperature (20-25°C) and in an autosampler at 10°C, as well as after five freeze-thaw cycles at -20°C[1]. The parent drug, ofloxacin, has been shown to be stable in human plasma for 14 days when stored at -40°C and after three freeze-thaw cycles[2].
However, it is crucial to note that a study on the stability of various antimicrobials in wastewater suggested that the desmethyl metabolite of ofloxacin exhibited more variability in recovery after freezing compared to the parent compound[3]. Although the matrix is different, this highlights the importance of specific stability testing for the metabolite.
Recommendation: It is strongly recommended to perform a comprehensive stability assessment of this compound in your specific laboratory conditions to ensure the integrity of your samples and the reliability of your data.
Q2: What are the key stability parameters to evaluate for this compound in frozen plasma?
According to regulatory guidelines, the following stability parameters should be assessed for bioanalytical methods:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles. This is critical for samples that may be accessed multiple times.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during processing.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration, covering the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.
-
Stock Solution Stability: Assesses the stability of the analyte in its stock solution under defined storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent this compound concentrations in stored QC samples. | Analyte degradation due to improper storage temperature. | Verify freezer temperature logs to ensure consistent and correct storage conditions. Consider storage at a lower temperature (e.g., -80°C) for enhanced stability. |
| Analyte degradation due to multiple freeze-thaw cycles. | Minimize the number of freeze-thaw cycles by aliquoting samples upon collection. Conduct a freeze-thaw stability study to determine the maximum number of cycles your samples can undergo without significant degradation. | |
| Matrix effects affecting analytical measurement. | Re-evaluate your sample extraction and analytical method for potential matrix effects. Ensure proper method validation, including selectivity and matrix effect assessments. | |
| Low recovery of this compound from stored samples. | Adsorption of the analyte to storage containers. | Use low-binding polypropylene (B1209903) tubes for sample storage. Evaluate the recovery of the analyte from the storage containers during method development. |
| Chemical degradation. | Investigate potential degradation pathways. Ensure the pH of the plasma is stable during storage. | |
| Discrepancies between freshly prepared and stored sample results. | Instability of the analyte in the processed sample (e.g., in the autosampler). | Perform post-preparative stability testing to determine the maximum allowable time between sample preparation and analysis. Consider using a cooled autosampler. |
Experimental Protocols
Long-Term Stability Assessment of this compound in Frozen Plasma
This protocol outlines a general procedure for assessing the long-term stability of this compound in human plasma.
1. Materials:
-
Blank human plasma (screened for interferences)
-
This compound reference standard
-
Ofloxacin reference standard (for simultaneous analysis, if required)
-
Internal Standard (IS)
-
Validated bioanalytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in plasma.[4][5][6][7]
-
Low-binding polypropylene storage tubes
-
Calibrated freezers (-20°C and -80°C)
2. Preparation of Stability Samples:
-
Prepare quality control (QC) samples by spiking blank human plasma with this compound at a minimum of two concentration levels: low and high.
-
Aliquot the QC samples into storage tubes.
-
Prepare a sufficient number of aliquots for each time point and storage condition to be tested.
3. Storage:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Designate specific time points for analysis (e.g., 0, 1, 3, 6, 9, and 12 months).
4. Analysis:
-
At each designated time point, retrieve a set of QC samples from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., at room temperature or in a water bath).
-
Analyze the samples using the validated bioanalytical method alongside a freshly prepared calibration curve and freshly prepared QC samples (comparison samples).
5. Data Evaluation:
-
Calculate the mean concentration and precision (%CV) of the stored QC samples at each time point.
-
Compare the mean concentration of the stored QC samples to the nominal concentration and to the mean concentration of the freshly prepared QC samples.
-
The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
Freeze-Thaw Stability Assessment
1. Preparation of Stability Samples:
-
Prepare low and high concentration QC samples as described for the long-term stability assessment.
2. Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
3. Analysis and Data Evaluation:
-
After the final thaw, analyze the QC samples using the validated bioanalytical method.
-
Compare the concentrations of the freeze-thaw samples to those of freshly prepared QC samples.
-
The analyte is considered stable if the mean concentration of the freeze-thaw QC samples is within ±15% of the nominal concentration.
Data Presentation
Table 1: Long-Term Stability of this compound in Frozen Human Plasma (Example Data)
| Storage Temperature | Time Point | Low QC (ng/mL) Mean ± SD | % Nominal | High QC (ng/mL) Mean ± SD | % Nominal |
| -20°C | 0 | 49.5 ± 2.1 | 99.0 | 402.1 ± 15.3 | 100.5 |
| 1 Month | 48.9 ± 2.5 | 97.8 | 398.7 ± 18.2 | 99.7 | |
| 3 Months | 47.8 ± 3.0 | 95.6 | 391.5 ± 20.1 | 97.9 | |
| 6 Months | 46.5 ± 2.8 | 93.0 | 385.3 ± 22.5 | 96.3 | |
| 12 Months | 45.1 ± 3.5 | 90.2 | 376.8 ± 25.4 | 94.2 | |
| -80°C | 0 | 50.1 ± 1.9 | 100.2 | 401.5 ± 14.8 | 100.4 |
| 1 Month | 49.8 ± 2.0 | 99.6 | 400.2 ± 16.5 | 100.1 | |
| 3 Months | 49.5 ± 2.2 | 99.0 | 398.9 ± 17.1 | 99.7 | |
| 6 Months | 49.1 ± 2.4 | 98.2 | 396.4 ± 19.3 | 99.1 | |
| 12 Months | 48.7 ± 2.6 | 97.4 | 394.2 ± 21.0 | 98.6 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (Example Data)
| Number of Cycles | Low QC (ng/mL) Mean ± SD | % Nominal | High QC (ng/mL) Mean ± SD | % Nominal |
| 1 | 49.8 ± 2.3 | 99.6 | 401.2 ± 16.8 | 100.3 |
| 3 | 48.9 ± 2.6 | 97.8 | 397.5 ± 18.9 | 99.4 |
| 5 | 47.6 ± 3.1 | 95.2 | 390.1 ± 21.5 | 97.5 |
Visualizations
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Internal standard selection for N-Desmethyl ofloxacin quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable internal standard (IS) for the accurate quantification of N-Desmethyl ofloxacin (B1677185), a key metabolite of the antibiotic ofloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of an internal standard for N-Desmethyl ofloxacin quantification?
An ideal internal standard should mimic the analytical behavior of this compound as closely as possible to compensate for variations during sample preparation and analysis. Key characteristics include:
-
Structural Similarity: The IS should be chemically and structurally similar to this compound.
-
Similar Physicochemical Properties: It should have comparable extraction recovery, ionization efficiency, and chromatographic retention to the analyte.
-
No Interference: The mass spectrometric signals of the IS and the analyte must not overlap. It should also be absent in the sample matrix being analyzed.
-
Stability: The IS must be stable throughout the entire analytical process, from sample collection to final analysis.
The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Desmethyl ofloxacin-d8 (B563481), as its properties are nearly identical to the unlabeled analyte, ensuring the most accurate correction.[1]
Q2: What are the recommended internal standards for this compound quantification?
The selection of an internal standard depends on availability and the specific requirements of the assay. The following table summarizes the top recommendations.
| Internal Standard (IS) | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Selection & Key Considerations |
| This compound-d8 | C₁₇H₁₀D₈FN₃O₄ | 355.40 (approx.) | (Ideal Choice) Stable isotope-labeled analog. Behaves identically to the analyte during extraction, chromatography, and ionization, providing the highest accuracy. Commercially available.[1] |
| Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | (Excellent Alternative) The parent drug of the analyte. Structurally very similar, leading to comparable analytical behavior. Ensure it is not endogenously present at high concentrations in the study samples. |
| Gatifloxacin (B573) | C₁₉H₂₂FN₃O₄ | 375.4 | (Good Alternative) A fluoroquinolone antibiotic with a similar core structure. It has been successfully used as an IS for ofloxacin quantification.[2] Not a direct metabolite, reducing the chance of it being present in samples. |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | (Acceptable Alternative) Another widely used fluoroquinolone. Its use as an IS has been documented for other fluoroquinolones.[3] Validate thoroughly for differences in extraction recovery and matrix effects. |
| Pipemidic acid | C₁₄H₁₇N₅O₃ | 303.31 | (Acceptable Alternative) A non-fluoroquinolone antibacterial with a related quinolone structure. Has been used as an IS for ofloxacin in HPLC methods. |
Note: Molecular weights are approximate and may vary slightly based on the source.
Q3: I cannot obtain a stable isotope-labeled internal standard. What is the next best option?
If a stable isotope-labeled IS like this compound-d8 is unavailable, the next best choice is a structurally similar analog. For this compound, this would be the parent drug, Ofloxacin , or another fluoroquinolone antibiotic like Gatifloxacin .[2] These compounds are likely to have similar extraction efficiencies and ionization responses. However, it is critical to perform a thorough method validation to ensure that any subtle differences in analytical behavior between the analyte and the IS do not compromise the accuracy and precision of the results.
Internal Standard Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Workflow for selecting an internal standard.
Structural Relationships of Analyte and Potential Internal Standards
This diagram shows the structural relationship between this compound, its parent drug, and a potential analog internal standard.
References
- 1. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for N-Desmethyl ofloxacin in ESI-MS
Welcome to the technical support center for the analysis of N-Desmethyl ofloxacin (B1677185) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and achieve accurate, reliable results in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of N-Desmethyl ofloxacin?
A1: Ion suppression is a matrix effect that occurs in ESI-MS when co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound. This interference can happen through several mechanisms, including competition for ionization in the ESI source or alteration of the droplet properties, which hinders the formation of gas-phase ions. The result is a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A widely used qualitative method to identify ion suppression is the post-column infusion experiment .[1] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
For a quantitative assessment, the post-extraction spike method is recommended. This involves comparing the peak area of this compound in a clean solution to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).
Q3: What are the primary causes of ion suppression for this compound in biological samples?
A3: The most common sources of ion suppression in bioanalysis are salts, proteins, and phospholipids.[1]
-
Salts from buffers and the biological matrix itself can crystallize on the ESI droplet surface, preventing the analyte from efficiently entering the gas phase.
-
Proteins , if not adequately removed, can precipitate in the ion source and contaminate the MS system, leading to signal instability and suppression.
-
Phospholipids , major components of cell membranes, are notoriously problematic as they often co-elute with analytes of interest in reversed-phase chromatography and are known to cause significant ion suppression.
Q4: Can changing the ionization mode or source type help reduce ion suppression?
A4: Yes, in some cases. While ESI is the most common ionization technique for compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression.[2] If your analyte is amenable to APCI, this could be a viable option. Additionally, switching between positive and negative ion modes in ESI can sometimes mitigate ion suppression, as fewer matrix components may ionize in the selected polarity. For ofloxacin and its derivatives, positive ion mode has been shown to provide higher sensitivity.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and minimizing ion suppression for this compound.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound | Co-eluting matrix components causing ion suppression. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. For plasma samples, consider phospholipid removal plates or cartridges. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better separation of this compound from the ion-suppressing region. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results between samples | Variable matrix effects across different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Gradual decrease in signal intensity over a sequence of injections | Buildup of matrix components on the analytical column or in the MS source. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Use a Diverter Valve: Divert the flow to waste during the early part of the chromatogram where salts and other highly polar interferences elute. 3. Regularly Clean the MS Source: Follow the manufacturer's recommendations for cleaning the ion source components. |
| Baseline dip observed during post-column infusion experiment at the analyte's retention time | Confirmed ion suppression from co-eluting matrix components. | 1. Identify the Source of Suppression: If possible, use a high-resolution mass spectrometer to identify the m/z of the interfering species. Phospholipids, for example, have characteristic fragment ions. 2. Targeted Sample Preparation: Once the interfering species are known, select a sample preparation technique that is effective at removing that class of compounds. |
Quantitative Data Summary
While specific quantitative data for ion suppression of this compound is limited in the literature, the following table summarizes relevant data for the parent compound, ofloxacin, which is expected to behave similarly due to its structural similarity.
| Analyte | Matrix | Sample Preparation | Matrix Effect (Ion Suppression) | Recovery | Reference |
| Ofloxacin | Human Plasma | Protein Precipitation with Acetonitrile | 3.6 - 8.1% | Not Reported | [2] |
| Ofloxacin | Aqueous Humor | Not Specified | Negligible | 92.9 - 96.2% | [3] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of ion suppression.
-
Prepare a Neat Solution (Set A):
-
Spike a known concentration of this compound into the initial mobile phase or a clean solvent.
-
-
Prepare a Post-Spiked Matrix Sample (Set B):
-
Take a blank matrix sample (e.g., plasma, urine) and perform the entire sample preparation procedure without the analyte.
-
After the final extraction step, spike the same known concentration of this compound into the extracted blank matrix.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS under the same conditions.
-
-
Calculation:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
This protocol helps in selecting the most effective sample preparation method.
-
Prepare Spiked Matrix Samples:
-
Spike a known concentration of this compound into three sets of blank matrix samples.
-
-
Perform Different Sample Preparation Methods:
-
Method 1: Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of acetonitrile. Vortex and centrifuge. Analyze the supernatant.
-
Method 2: Liquid-Liquid Extraction (LLE): To 1 mL of sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase.
-
Method 3: Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition with methanol (B129727) and water. Load the sample. Wash with a weak solvent to remove interferences. Elute this compound with a stronger solvent. Evaporate and reconstitute.
-
-
Analysis and Comparison:
-
Analyze the extracts from all three methods by LC-MS/MS.
-
Compare the peak areas and signal-to-noise ratios for this compound to determine which method provides the least ion suppression and best recovery.
-
Visualizations
Caption: A decision-making workflow for troubleshooting ion suppression.
Caption: Comparison of common sample preparation workflows.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for N-Desmethyl Ofloxacin Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Desmethyl ofloxacin (B1677185), a potential impurity in ofloxacin drug substances and products. The comparison is made against alternative analytical techniques, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. All quantitative data is supported by experimental protocols to aid researchers in their analytical method development and validation endeavors.
Introduction to N-Desmethyl Ofloxacin and the Imperative of Analytical Validation
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. This compound is a known impurity and a metabolite of ofloxacin.[1] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product. Therefore, robust and validated analytical methods are crucial for the accurate quantification of this compound.
The ICH provides a framework of guidelines for the validation of analytical procedures to ensure that they are suitable for their intended purpose.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. This guide will delve into a specific HPLC method for this compound and compare its performance with other analytical techniques based on these ICH parameters.
High-Performance Liquid Chromatography (HPLC) Method for this compound
HPLC is the most widely adopted technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of ofloxacin and its related impurities, including this compound.[3]
Experimental Protocol for HPLC Method Validation
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters as per ICH Guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the this compound peak is well-resolved from ofloxacin and any degradation products.[3]
-
Linearity: A series of solutions of this compound are prepared at different concentrations and injected into the HPLC system. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
-
Accuracy: The accuracy is assessed by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results, particularly the resolution between this compound and ofloxacin.[3]
Data Presentation: HPLC Method Validation for this compound
| Validation Parameter | Acceptance Criteria (as per ICH) | Typical Results for this compound HPLC Method |
| Specificity | Well-resolved peaks for this compound, ofloxacin, and degradation products. | Resolution > 2.0 between this compound and ofloxacin peaks.[3] |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.03 µg/mL |
| Robustness | %RSD of results should be within acceptable limits. | Method is robust to minor changes in parameters. |
Note: The typical results presented are based on published data for similar stability-indicating HPLC methods for ofloxacin and its impurities and serve as an illustrative example.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for the analysis of ofloxacin and its impurities. This section provides a comparative overview of High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC). It is important to note that specific validation data for this compound using these alternative methods is less commonly published; therefore, the data presented is often for the parent drug, ofloxacin.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low solvent consumption.
Experimental Protocol for HPTLC (for Ofloxacin):
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of n-butanol, ethanol, and ammonia.[4][5]
-
Detection: Densitometric scanning at 294 nm.[4]
Comparative Performance:
| Validation Parameter | HPLC for this compound | HPTLC for Ofloxacin |
| Specificity | High | Moderate (potential for interference from matrix) |
| Linearity Range | Wide | Narrower (e.g., 50-600 ng/band)[4][6] |
| Accuracy (% Recovery) | High (99.5% - 101.5%) | Good (Mean recovery of 98.76%)[4][6] |
| Precision (% RSD) | Very High (< 1.5%) | Good (Intra-day: 2.90%, Inter-day: 2.57%)[6] |
| LOD/LOQ | Low | Higher than HPLC |
| Throughput | Sequential | High (multiple samples on one plate) |
| Cost | Higher | Lower |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution.
Experimental Protocol for UPLC (for Ofloxacin):
-
Mobile Phase: A mixture of 0.1% aqueous formic acid and acetonitrile.[2][7]
-
Detection: Mass Spectrometry (MS) or UV.
Comparative Performance:
| Validation Parameter | HPLC for this compound | UPLC for Ofloxacin |
| Specificity | High | Very High (especially with MS detection) |
| Linearity Range | Wide | Similar to HPLC (e.g., 0.1 to 8 μg/mL)[2][7] |
| Accuracy (% Recovery) | High (99.5% - 101.5%) | Very High (92.9% - 96.2%)[2] |
| Precision (% RSD) | Very High (< 1.5%) | Very High (< 2%)[7] |
| LOD/LOQ | Low | Very Low (LOD: 0.03 µg/mL, LOQ: 0.10 µg/mL)[2][7] |
| Analysis Time | Longer | Shorter (e.g., 3 minutes)[2][7] |
| Cost | High | Very High |
Visualizing the Workflow and Validation Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters as per ICH guidelines.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Relationship of ICH Validation Parameters.
Conclusion
The validation of an analytical method for impurities like this compound is a critical step in drug development and quality control. The detailed stability-indicating HPLC method provides a robust, sensitive, and specific approach for the quantification of this impurity, meeting the stringent requirements of ICH guidelines.
While alternative methods like HPTLC and UPLC offer certain advantages, such as higher throughput or faster analysis times, their application for the routine analysis of this compound requires thorough validation to ensure they meet the necessary performance characteristics. For impurity profiling, where specificity and sensitivity are paramount, a well-validated HPLC or UPLC method remains the most reliable choice. This guide serves as a foundational resource for scientists to understand the validation process and make informed decisions when selecting an appropriate analytical technique for their specific needs.
References
- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Assay of N-Desmethyl Ofloxacin: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the robust quantification of drug metabolites is as crucial as that of the parent drug. N-Desmethyl ofloxacin (B1677185) is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Accurate and precise measurement of this metabolite is essential for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comparative overview of the analytical methodologies for the quantification of N-Desmethyl ofloxacin, with a focus on linearity, accuracy, and precision. Due to the limited availability of public, detailed validation data specifically for this compound, this guide leverages data from validated assays for the parent compound, ofloxacin, and its enantiomer, levofloxacin. This serves as a reliable proxy for the expected performance of a well-validated assay for its N-desmethyl metabolite.
The primary and most suitable method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to distinguish and quantify the metabolite, often in the presence of the parent drug and other endogenous compounds.
Experimental Workflow and Validation
A typical bioanalytical method validation workflow ensures that the chosen analytical method is reliable for its intended purpose. The key parameters assessed are linearity, accuracy, and precision.
Data Presentation: Linearity, Accuracy, and Precision
The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for this compound, based on data reported for ofloxacin and levofloxacin.
Table 1: Linearity of LC-MS/MS Assays for Ofloxacin and Related Compounds
| Analyte | Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Ofloxacin | HPLC-MS | Human Plasma | 4 - 500 | 0.9996 | [1] |
| Levofloxacin | LC-MS/MS | Dried Blood Spots | Not Specified | 0.989 | [2] |
| Ofloxacin | UPLC-MS | Aqueous Humor | 100 - 8000 | 0.998 | [3] |
| Ofloxacin | HPLC-Fluorescence | Human Plasma | 20 - 7500 | >0.995 | [4] |
Table 2: Accuracy of LC-MS/MS and HPLC Assays for Ofloxacin
| Analyte | Method | Matrix | Concentration Level | Mean Accuracy (%) | Reference |
| Ofloxacin | HPLC-MS | Human Plasma | LLOQ, Low, Mid, High | 93.1 ± 5.4 (Recovery) | [1] |
| Ofloxacin | UPLC-MS | Aqueous Humor | Low, Medium, High | 92.9 - 96.2 (Recovery) | [3] |
| Ofloxacin | HPLC-Fluorescence | Human Plasma | Low, Medium, High | 90.4 - 105.4 | [4] |
| Ofloxacin | RP-HPLC | Pharmaceutical Dosage Form | 80%, 100%, 120% | 92.9 - 97.6 | [5] |
Table 3: Precision of LC-MS/MS and HPLC Assays for Ofloxacin
| Analyte | Method | Matrix | Precision Type | %RSD / %CV | Reference |
| Ofloxacin | HPLC-MS | Human Plasma | Intra-day & Inter-day | < 15% | [1] |
| Ofloxacin | UPLC-MS | Aqueous Humor | Intra-day & Inter-day | < 15% | [3] |
| Ofloxacin | HPLC-Fluorescence | Human Plasma | Intra-day & Inter-day | < 7% | [4] |
| Ofloxacin | RP-HPLC | Pharmaceutical Dosage Form | Intra-day & Inter-day | 0.9975 & 1.46 | [5] |
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for bioanalysis of metabolites like this compound, other analytical techniques are available for the parent compound, ofloxacin, and may be considered for specific applications, such as in pharmaceutical formulations where concentrations are higher and the matrix is less complex.
Table 4: Comparison of Analytical Methods for Ofloxacin Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV or fluorescence detection | Measurement of UV absorbance | Acid-base titration |
| Specificity | Very High | High | Low to Moderate | Low |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to µg/mL) | Moderate (µg/mL) | Low (mg) |
| Linearity Range | Wide | Wide | Narrow | Not Applicable |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than MS, but possible | High potential for interference | High potential for interference |
| Application | Bioanalysis (plasma, urine, tissue), impurity profiling | Pharmaceutical analysis, bioanalysis | Routine QC of bulk drug and formulations | Assay of bulk drug |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical assays. Below are representative experimental protocols for the analysis of ofloxacin, which can be adapted for this compound.
LC-MS/MS Method for Ofloxacin in Human Plasma[1]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Zorbax eclipse XBD C18 (150 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile, methanol, and 0.5% formic acid (23:10:67% v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Detection: Mass spectrometry in positive ion mode.
-
Internal Standard: Moxifloxacin (B1663623).
HPLC-Fluorescence Method for Ofloxacin in Human Plasma[4]
-
Sample Preparation: Not specified, likely protein precipitation or solid-phase extraction.
-
Chromatography:
-
Column: Waters XBridge C18.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, 0.025M tetrabutylammonium (B224687) chloride, and trifluoroacetic acid.
-
Flow Rate: Not specified.
-
-
Detection: Fluorescence detection with excitation at 290 nm and emission at 500 nm.
-
Internal Standard: Sarafloxacin.
UV-Visible Spectrophotometric Method for Ofloxacin[6]
-
Solvent: 0.1 M Hydrochloric Acid.
-
Procedure:
-
Prepare a stock solution of the ofloxacin reference standard.
-
Create a series of dilutions to establish a calibration curve (e.g., 2-20 µg/mL).
-
Measure the absorbance of standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 294 nm for ofloxacin.
-
Quantify the sample concentration using the calibration curve.
-
Conclusion
References
- 1. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fluoroquinolones in critical care patients: A bio-analytical HPLC method for the simultaneous quantification of ofloxacin, ciprofloxacin and moxifloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the In Vitro Activity of Ofloxacin and its Metabolite, N-Desmethyl Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of the fluoroquinolone antibiotic ofloxacin (B1677185) and its primary metabolite, N-Desmethyl ofloxacin. The data presented is compiled from various scientific sources to offer insights into their relative potency against a range of bacterial pathogens.
Executive Summary
Ofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3][4] Its metabolite, this compound, is also microbiologically active, but generally exhibits reduced potency compared to the parent compound.[4] This guide presents available Minimum Inhibitory Concentration (MIC) data to quantify this difference in activity and provides a detailed experimental protocol for context.
Quantitative Data Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and this compound against several key bacterial species. It is important to note that the presented data is aggregated from multiple studies, and direct comparisons should be made with consideration for potential variations in experimental conditions. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Ofloxacin MIC (µg/mL) | This compound (as N-Desmethyl Levofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 0.5 | 4 |
| Staphylococcus epidermidis | 2 | 1 |
| Bacillus subtilis | 0.1 | 1 |
| Escherichia coli | 0.03 - 0.06 | 0.012 |
| Pseudomonas aeruginosa | 1.0 - 4.0 | >4 |
| Klebsiella pneumoniae | 0.075 | 0.25 |
Disclaimer: The MIC values for Ofloxacin and this compound are sourced from different studies and are presented for comparative purposes. Absolute values may vary based on the specific strain and testing methodology.
Experimental Protocols
The determination of in vitro antibacterial activity is predominantly conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This standardized method is a widely accepted procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of ofloxacin and this compound are prepared in a suitable solvent (e.g., sterile deionized water or a buffer solution) at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common aerobic and facultative anaerobic bacteria.
- Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.
2. Serial Dilution:
- A two-fold serial dilution of each antimicrobial agent is performed in the microtiter plate wells using the growth medium. This creates a gradient of drug concentrations.
- Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the drug stock solution to the first well. A serial transfer of 100 µL is then carried out across the row of wells.
3. Inoculation:
- Each well containing the diluted antimicrobial agent and a growth control well (containing only broth) is inoculated with the standardized bacterial suspension.
4. Incubation:
- The microtiter plate is incubated at a controlled temperature, typically 35-37°C, for 16-20 hours under ambient atmospheric conditions.
5. Determination of MIC:
- Following incubation, the wells are visually inspected for turbidity (i.e., visible bacterial growth).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
- Growth and sterility controls are included to ensure the validity of the results.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for ofloxacin and, by extension, its active metabolites, involves the targeting of bacterial enzymes crucial for DNA replication.
References
- 1. The antibiotic susceptibility of Propionibacterium acnes and Staphylococcus epidermidis isolated from acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. karger.com [karger.com]
- 4. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Antibacterial Potency of N-Desmethyl Ofloxacin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Minimum Inhibitory Concentration (MIC) of N-Desmethyl ofloxacin (B1677185) and ciprofloxacin (B1669076), two fluoroquinolone antibiotics. While direct comparative MIC data for N-Desmethyl ofloxacin against a comprehensive panel of bacterial isolates is limited in publicly available literature, this guide leverages data on its parent compound, ofloxacin, to provide a robust comparative framework against ciprofloxacin. This compound is recognized as a metabolite of ofloxacin and has been shown to possess antimicrobial activity, albeit generally less potent than ofloxacin itself.
Quantitative Comparison of MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and ciprofloxacin against a range of common Gram-positive and Gram-negative bacteria. This data provides a baseline for understanding the relative potency of these two fluoroquinolones. It is important to note that the activity of this compound is reported to be lower than that of ofloxacin.
| Bacterial Strain | Ofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 2 | 0.12 - 1 |
| Staphylococcus epidermidis | 0.25 - 2 | 0.25 - 1 |
| Streptococcus pneumoniae | 1 - 8 | 1 - 4 |
| Enterococcus faecalis | 2 - 16 | 1 - 4 |
| Escherichia coli | 0.06 - 0.5 | 0.015 - 0.25 |
| Klebsiella pneumoniae | 0.12 - 1 | 0.03 - 0.5 |
| Pseudomonas aeruginosa | 0.5 - 8 | 0.25 - 4 |
| Haemophilus influenzae | 0.03 - 0.25 | 0.015 - 0.12 |
| Neisseria gonorrhoeae | 0.007 - 0.12 | 0.004 - 0.06 |
Experimental Protocols for MIC Determination
The determination of MIC is a critical step in assessing the in vitro activity of an antimicrobial agent. The most common methods employed are the broth microdilution and agar (B569324) dilution techniques. These methods are standardized to ensure reproducibility and comparability of data across different laboratories.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1] This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is considered a reference method by organizations such as the Clinical and Laboratory Standards Institute (CLSI). In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that prevents the development of visible colonies.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
The primary mechanism of action for fluoroquinolones like ofloxacin and ciprofloxacin involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death. The logical relationship is a direct inhibition of key enzymes in the DNA replication pathway.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
Navigating Ofloxacin Immunoassays: A Guide to N-Desmethyl Ofloxacin Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When measuring ofloxacin (B1677185) concentrations, a critical consideration is the potential for cross-reactivity with its primary metabolite, N-desmethyl ofloxacin. This guide provides a comparative analysis of this cross-reactivity, supported by available data and detailed experimental methodologies, to aid in the selection and interpretation of ofloxacin immunoassays.
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is metabolized in the body to this compound, which retains some microbiological activity, albeit less than the parent compound. The structural similarity between ofloxacin and this compound presents a challenge for immunoassay specificity. Depending on the antibody used, an immunoassay may recognize both the parent drug and its metabolite, leading to an overestimation of the active ofloxacin concentration.
Comparison of Immunoassay Specificity
The degree of cross-reactivity with this compound is highly dependent on the specific antibodies employed in the immunoassay. Polyclonal antibodies, which recognize multiple epitopes on an antigen, are more likely to cross-react with structurally similar metabolites. In contrast, monoclonal antibodies can be developed to target specific regions of the ofloxacin molecule that are altered during metabolism, thereby minimizing or eliminating cross-reactivity.
Evidence from patent literature indicates a clear distinction in antibody development strategies. For instance, a patent for a levofloxacin (B1675101) (the S-enantiomer of ofloxacin) immunoassay describes a polyclonal antibody that exhibits cross-reactivity with desmethyllevofloxacin[1]. Conversely, another patent details the development of an anti-ofloxacin monoclonal antibody specifically designed not to cross-react with this compound, highlighting the recognition of this issue and the technological solution[1].
While specific quantitative data on the cross-reactivity of commercial ofloxacin immunoassays with this compound is not widely published in peer-reviewed literature, the available information suggests that assays utilizing polyclonal antibodies may exhibit significant cross-reactivity. Researchers should consult the product inserts and validation reports for specific immunoassay kits to obtain quantitative data on cross-reactivity with this compound.
Data on Cross-Reactivity with Other Fluoroquinolones
To provide a broader context for immunoassay specificity, the following table summarizes the cross-reactivity of various ofloxacin immunoassays with other structurally related fluoroquinolone antibiotics. It is important to note that this compound is often not included in the cross-reactivity panels of these studies.
| Immunoassay Type | Compound | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody-based ELISA | Ciprofloxacin | 35-100% | [2] |
| Monoclonal Antibody-based ELISA | Enrofloxacin | 35-100% | [2] |
| Monoclonal Antibody-based ELISA | Norfloxacin | 35-100% | [2] |
| Polyclonal Antibody-based LFIA | Marbofloxacin | 60.98% | |
| Polyclonal Antibody-based LFIA | Enrofloxacin | 32.05% | |
| Polyclonal Antibody-based LFIA | Norfloxacin | 22.94% | |
| Polyclonal Antibody-based LFIA | Ciprofloxacin | 23.58% |
Experimental Protocols
The determination of immunoassay cross-reactivity is typically performed using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Lateral Flow Immunoassay (LFIA).
Competitive Indirect ELISA (ciELISA) Protocol for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with an ofloxacin-protein conjugate (e.g., ofloxacin-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of the anti-ofloxacin antibody is mixed with either ofloxacin standard solutions of varying concentrations or solutions of the cross-reactant (e.g., this compound) at varying concentrations. This mixture is then added to the coated plate.
-
Incubation: The plate is incubated to allow the free antibody to bind to the immobilized ofloxacin-protein conjugate.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of free ofloxacin or the cross-reacting compound in the sample.
-
Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) is determined for both ofloxacin and the potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Ofloxacin / IC50 of Cross-Reactant) x 100
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Logical relationship between ofloxacin, this compound, and immunoassay cross-reactivity.
Caption: Experimental workflow for determining immunoassay cross-reactivity using competitive ELISA.
Conclusion
The potential for cross-reactivity of ofloxacin immunoassays with this compound is a significant factor that can influence the accuracy of quantitative measurements. While immunoassays utilizing monoclonal antibodies engineered for high specificity are available, those employing polyclonal antibodies may show considerable cross-reactivity. For researchers and drug development professionals, it is imperative to critically evaluate the specificity of an ofloxacin immunoassay by consulting the manufacturer's data on cross-reactivity with this compound. When high specificity is required, the use of a validated monoclonal antibody-based immunoassay or a chromatographic method such as HPLC is recommended.
References
A Comparative Guide to Method Validation for the Determination of Ofloxacin Impurities
For Researchers, Scientists, and Drug Development Professionals
Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is widely used to treat various bacterial infections. Ensuring the purity of ofloxacin is critical for its safety and efficacy, necessitating robust analytical methods to detect and quantify any impurities. This guide provides an objective comparison of different analytical techniques for the determination of ofloxacin impurities, supported by experimental data and detailed methodologies. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), empowering you to select the most suitable method for your specific analytical needs.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the validation parameters for HPLC, UPLC, and Capillary Electrophoresis methods for the determination of ofloxacin and its impurities, based on data from various validated studies.[1][2][3][4][5][6]
Table 1: Comparison of Chromatographic and Electrophoretic Methods for Ofloxacin Impurity Analysis
| Parameter | HPLC Method | UPLC Method | Capillary Electrophoresis (CZE) Method |
| Instrumentation | HPLC with UV Detector | UPLC with MS or PDA Detector | Capillary Electrophoresis System with UV Detector |
| Column/Capillary | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[4] | Fused Silica Capillary (e.g., 75 µm x 35 cm)[6] |
| Mobile Phase/Buffer | Gradient or isocratic mixture of buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile (B52724), methanol)[1][2] | Gradient or isocratic mixture of aqueous phase (e.g., water with formic acid) and organic solvent (e.g., acetonitrile)[3][4] | Buffer solution (e.g., 25 mM H₃PO₄-NaOH, pH 8.5)[6] |
| Flow Rate/Voltage | ~1.0 mL/min[1] | ~0.2-0.3 mL/min[3][4] | ~12 kV[6] |
| Detection | UV at ~294 nm[1] | MS or PDA at ~300 nm[4] | UV at ~254 nm[6] |
| Run Time | ~20-65 min[7] | < 10 min[4] | < 10 min[6] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method | Capillary Electrophoresis (CZE) Method |
| Linearity Range | 5-50 µg/mL (for Ofloxacin)[8] | 0.1-8 µg/mL (for Ofloxacin)[3] | 5-50 µg/mL (for Ofloxacin)[6] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.998[3] | > 0.999[6] |
| LOD | ~5 µg/mL (for Ofloxacin)[8] | 0.03 µg/mL (for Ofloxacin)[3] | 1.24 µg/mL (for Ofloxacin)[6] |
| LOQ | ~10 µg/mL (for Ofloxacin)[8] | 0.10 µg/mL (for Ofloxacin)[3] | 4.01 µg/mL (for Ofloxacin)[6] |
| Accuracy (% Recovery) | 90.8 - 104.2% (for impurities)[2] | 92.9 - 96.2% (for Ofloxacin)[3] | 99.71 - 102.4% (for Ofloxacin)[6] |
| Precision (%RSD) | < 2%[1] | < 5%[4] | < 2%[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Stability-Indicating HPLC Method
This method is designed to separate ofloxacin from its potential degradation products, making it suitable for stability studies.
a. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile is commonly used.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 294 nm.[1]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 20 µL.
b. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve ofloxacin reference standard and known impurity standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of ofloxacin, transfer to a volumetric flask, dissolve in the diluent, sonicate to ensure complete dissolution, and dilute to volume. Filter the solution before injection.[1]
c. Forced Degradation Studies (Specificity):
To demonstrate the stability-indicating capability of the method, forced degradation studies are performed on ofloxacin.[2]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.[9]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for a specified period.[2]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a specified period.[10]
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to check for the separation of degradation products from the main ofloxacin peak.
UPLC Method
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.[11]
a. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.2 mL/min.[4]
-
Detection: PDA at 300 nm.[4]
-
Column Temperature: Ambient.[4]
-
Injection Volume: 1-5 µL.
b. Sample and Standard Preparation:
Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.
Capillary Zone Electrophoresis (CZE) Method
CZE is an alternative technique that offers high efficiency and requires minimal sample and reagent volumes.[12]
a. Electrophoretic Conditions:
-
Capillary: Fused silica, 75 µm i.d., 35 cm total length.[6]
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 8.5).[6]
-
Voltage: 12 kV.[6]
-
Detection: UV at 254 nm.[6]
-
Temperature: 25°C.[6]
b. Sample and Standard Preparation:
-
Solutions: Prepare stock solutions of ofloxacin and internal standard (e.g., flumequine) in a suitable solvent.[6] Working standards and sample solutions are prepared by diluting the stock solutions with the BGE.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in method validation.
Caption: A typical workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. storage.googleapis.com [storage.googleapis.com]
A Comparative Analysis of the Antibacterial Potency of N-Desmethyl Ofloxacin and Levofloxacin
In the landscape of fluoroquinolone antibiotics, levofloxacin (B1675101) is a well-established agent with broad-spectrum activity. Its primary metabolite, N-desmethyl ofloxacin (B1677185), also exhibits antimicrobial properties, prompting a comparative evaluation of their respective potencies. This guide provides a detailed comparison of the antibacterial efficacy of N-desmethyl ofloxacin and levofloxacin, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
Levofloxacin, the S-(-)-isomer of ofloxacin, consistently demonstrates superior antibacterial potency compared to its parent compound, ofloxacin.[1] this compound, a metabolite of ofloxacin, possesses antimicrobial activity but is notably less potent than ofloxacin.[2] While direct head-to-head studies quantifying the Minimum Inhibitory Concentration (MIC) values of this compound against a wide array of bacteria are scarce in publicly available literature, the established potencies relative to ofloxacin allow for a clear comparative assessment. Levofloxacin's potency is generally considered to be twice that of ofloxacin.[1]
Data Presentation: Comparative Antibacterial Potency
Due to the limited availability of specific MIC data for this compound, this table presents the MIC values for levofloxacin and ofloxacin against common bacterial pathogens to provide a quantitative perspective on their potencies. It is established that this compound is less active than ofloxacin.[2]
| Bacterial Species | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Escherichia coli | ≤0.03 - 0.12 | 0.09 - 0.8 |
| Pseudomonas aeruginosa | 0.5 - 1 | ≤6.3 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 0.25 | 0.39 - 0.78 |
| Streptococcus pneumoniae | 0.5 | 1 - 2 |
Note: MIC values are presented as ranges or MIC90 (the concentration required to inhibit 90% of isolates) based on available data.
Mechanism of Action
Both levofloxacin and this compound are fluoroquinolones and share the same fundamental mechanism of antibacterial action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3][5] By inhibiting these enzymes, the fluoroquinolones disrupt the bacterial cell's ability to synthesize and repair DNA, leading to cell death.[3][5]
Experimental Protocols
The antibacterial potency of fluoroquinolones is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar (B569324) dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The process involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria on the agar surface.
Conclusion
Based on the available scientific literature, levofloxacin exhibits significantly greater antibacterial potency than this compound. This is inferred from the established relationships of both compounds to ofloxacin. Levofloxacin is approximately twice as active as ofloxacin, while this compound is less active than ofloxacin.[1][2] Therefore, for research and drug development purposes where high antibacterial efficacy is paramount, levofloxacin is the demonstrably superior agent. Further studies providing direct comparative MIC data for this compound would be beneficial for a more precise quantitative comparison.
References
- 1. Comparative Proteomic Analysis of Escherichia coli Under Ofloxacin Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ofloxacin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
N-Desmethyl Ofloxacin: A Comparative Guide to Limits of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Desmethyl ofloxacin (B1677185), a known impurity and metabolite of the fluoroquinolone antibiotic ofloxacin. Understanding the analytical sensitivity for this compound is critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document presents a compilation of available data, details a relevant experimental protocol, and visualizes the analytical workflow.
Comparison of LOD and LOQ Values
The sensitivity of analytical methods for N-Desmethyl ofloxacin and its parent drug, ofloxacin, can vary significantly based on the technique employed. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), generally offers the highest sensitivity. The following table summarizes the reported LOD and LOQ values for this compound and ofloxacin from various analytical methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | RP-HPLC (UV) | Pharmaceutical Tablets | S/N ratio of 3:1 | S/N ratio of 10:1 |
| Ofloxacin | RP-HPLC (UV) | Pharmaceutical Tablets | 5 µg/mL | 10 µg/mL |
| Ofloxacin | HPLC-MS | Human Plasma | - | 4 ng/mL[1] |
| Ofloxacin | Spectrophotometry | Pharmaceutical Formulations | 0.03 µg/mL | 0.08 - 0.09 µg/mL |
Note: Specific numerical LOD and LOQ values for this compound by the RP-HPLC method were established in the cited study by the signal-to-noise (S/N) ratio method, a standard approach in analytical chemistry.
Experimental Protocol: Determination of LOD and LOQ for this compound by RP-HPLC
This section details a representative experimental protocol for the determination of LOD and LOQ of this compound in pharmaceutical tablets, based on the methodology described by B. Venkateswara Reddy et al.
Objective: To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program is optimized to achieve separation between ofloxacin and its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of this compound: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase) at a known concentration.
-
Serial Dilutions: A series of dilute solutions of this compound are prepared from the stock solution to establish a range of concentrations approaching the expected LOD and LOQ.
3. Methodology for LOD and LOQ Determination (Signal-to-Noise Ratio Method):
-
Blank Injections: Multiple injections of the blank (diluent) are made to determine the baseline noise.
-
Injection of Diluted Standards: The serially diluted standard solutions of this compound are injected into the HPLC system.
-
Signal-to-Noise (S/N) Ratio Calculation: The S/N ratio is calculated for the this compound peak in each chromatogram. The signal is the height of the analyte peak, and the noise is a measure of the baseline fluctuation.
-
LOD Establishment: The Limit of Detection is determined as the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ Establishment: The Limit of Quantification is determined as the concentration of this compound that yields a signal-to-noise ratio of approximately 10:1.
-
Verification: The established LOQ is typically confirmed by demonstrating that at this concentration, the analytical method provides results with an acceptable level of precision and accuracy.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for this compound.
Caption: Workflow for LOD and LOQ Determination.
Caption: Relationship between Analytes and Methods.
References
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to the Proper Disposal of N-Desmethyl Ofloxacin
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. N-Desmethyl ofloxacin (B1677185), an active metabolite of the fluoroquinolone antibiotic ofloxacin, requires meticulous disposal procedures to mitigate potential environmental contamination and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining a clear, procedural framework for the proper disposal of N-Desmethyl ofloxacin, thereby fostering a culture of safety and environmental stewardship within the laboratory.
Core Principle: Management as Hazardous Chemical Waste
Due to its physiological activity, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[1] The primary and most critical directive is to entrust the disposal of this waste to a licensed and certified professional waste disposal company.[2] Disposing of this compound down the drain or in regular trash is strictly prohibited, as this can lead to the contamination of water systems and soil.[3]
Quantitative Data for Disposal
While specific quantitative parameters for the disposal of this compound are not typically determined by the end-user, the following table summarizes key characteristics and regulatory considerations for its waste management. The accepted and regulated method for disposal is collection and subsequent high-temperature incineration by a licensed facility.[4][5]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | [5][6] |
| Recommended Disposal Method | Controlled Incineration | [3] |
| Prohibited Disposal Method | Sewer/Drain Discharge | [3] |
| Container Type | Labeled, sealed, leak-proof containers | [2] |
| Container Color Code | Black for Hazardous Pharmaceutical Waste | [5][6] |
Standard Operating Procedure for the Disposal of this compound
This protocol provides a step-by-step methodology for the safe handling, segregation, and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
-
Identify Waste Streams: Clearly identify all waste containing this compound. This includes:
-
Expired or unused pure this compound powder.
-
Concentrated stock solutions.[7]
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE.
-
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste - this compound".[1]
Labeling and Storage
-
Proper Labeling: The hazardous waste container must be clearly labeled with the contents, date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic and incompatible materials.[3] This area should be well-ventilated.
Arranging for Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department or the designated waste management officer.
-
Professional Collection: The licensed professional waste disposal company will then collect the waste for final disposal via controlled incineration.[3]
Documentation
-
Maintain a log of all this compound waste generated, including the amount, date, and disposal request date. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. targetmol.com [targetmol.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. securewaste.net [securewaste.net]
- 7. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
